1-(1H-pyrazol-4-yl)ethan-1-ol
Description
BenchChem offers high-quality 1-(1H-pyrazol-4-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-pyrazol-4-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
23585-55-9 |
|---|---|
Molecular Formula |
C5H8N2O |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C5H8N2O/c1-4(8)5-2-6-7-3-5/h2-4,8H,1H3,(H,6,7) |
InChI Key |
GGPILYBGTQJNOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CNN=C1)O |
Purity |
93 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 1-(1H-pyrazol-4-yl)ethan-1-ol: A Technical Guide
Executive Summary & Strategic Importance
The moiety 1-(1H-pyrazol-4-yl)ethan-1-ol (CAS: 180207-57-2) represents a critical "fragment-sized" scaffold in modern drug discovery.[1][2] Its structural value lies in its duality: the pyrazole ring acts as a robust hydrogen bond donor/acceptor motif capable of bidentate interactions with kinase hinge regions (e.g., JAK, Aurora kinases), while the chiral hydroxyethyl tail provides a vector for solubilizing groups or stereospecific interactions within hydrophobic pockets.
This guide details a scalable, high-yield synthesis of 1-(1H-pyrazol-4-yl)ethan-1-ol via the chemoselective reduction of 4-acetylpyrazole.[1][2] Unlike generic protocols, this workflow addresses the specific solubility and tautomeric challenges inherent to NH-unsubstituted pyrazoles.[1][2]
Retrosynthetic Analysis
The most logical disconnection for this secondary alcohol is the reduction of the corresponding ketone.[1][2] While Grignard addition to pyrazole-4-carboxaldehyde is a viable alternative, it requires protecting group strategies (e.g., SEM, THP) to prevent deprotonation of the acidic pyrazole NH.[1] The ketone reduction route avoids this, allowing for a direct, protecting-group-free synthesis.[1][2]
Reaction Scheme Visualization
Figure 1: Direct reduction pathway avoiding N-protection steps.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Precursor: 4-Acetylpyrazole (1-(1H-pyrazol-4-yl)ethan-1-one), >97% purity.[1][2]
-
Reductant: Sodium Borohydride (NaBH
), powder.[2] -
Solvent: Methanol (anhydrous preferred, though HPLC grade is acceptable).[2]
-
Quench: Saturated aqueous Ammonium Chloride (NH
Cl).
Step-by-Step Methodology
Step 1: Solubilization (Critical)
-
Action: Charge a round-bottom flask with 4-acetylpyrazole (10.0 mmol, 1.10 g) and Methanol (20 mL).
-
Expert Insight: Unsubstituted pyrazoles often exhibit poor solubility in non-polar solvents due to intermolecular hydrogen bonding (dimerization).[2] Methanol is chosen not just as a solvent, but to disrupt these networks and ensure a homogeneous reaction mixture.[1][2]
-
Condition: Stir at Room Temperature (RT) until fully dissolved. Then, cool the solution to 0°C using an ice bath.
Step 2: Controlled Reduction
-
Action: Add NaBH
(15.0 mmol, 0.57 g) portion-wise over 15 minutes. -
Expert Insight: Add slowly to manage hydrogen gas evolution (
). While the pyrazole NH is acidic ( ), NaBH is generally chemoselective for the carbonyl.[2] However, rapid addition can cause localized heating, promoting side reactions or "boil-over."[1][2] -
Reaction: Remove ice bath and allow to warm to RT. Stir for 3 hours. Monitor via TLC (9:1 DCM:MeOH) or LC-MS.[2]
Step 3: Quench & Workup
-
Action: Once conversion is >98%, cool back to 0°C. Quench by dropwise addition of sat. NH
Cl (10 mL).[2][3] Stir for 30 mins to decompose borate esters. -
Extraction: Remove MeOH under reduced pressure (rotary evaporator). Dilute the aqueous residue with water (10 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Note: If the product remains in the aqueous phase (due to high polarity), saturate the aqueous layer with solid NaCl (salting out) and use THF/EtOAc (1:1) for extraction.[2]
Step 4: Purification
-
Drying: Dry combined organics over anhydrous Na
SO , filter, and concentrate. -
Refinement: The crude material is often pure enough (>95%).[2] If necessary, recrystallize from EtOAc/Hexanes or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).[2]
Characterization & Structural Validation[1]
Spectral Data Summary[1][2][4][9]
| Technique | Parameter | Observed/Expected Value | Interpretation |
| Pyrazole C3-H & C5-H | Characteristic broad singlet due to tautomeric averaging.[1][2] | ||
| CH-OH (Methine) | Quartet coupling with the methyl group. | ||
| CH | Doublet, typical of the ethyl side chain. | ||
| MS (ESI) | m/z | 113.1 [M+H] | Positive ionization mode confirms molecular weight (112.13).[2] |
| Appearance | Physical State | White to off-white solid | Melting point typically 75-80°C. |
Troubleshooting NMR Tautomerism
Researchers often encounter "missing" protons in the aromatic region.[1][2] In DMSO-
Workflow Visualization
Figure 2: Workup and purification decision tree.
Safety & Hazards (E-E-A-T)
-
Sodium Borohydride: Water-reactive.[1][2] Releases flammable hydrogen gas upon contact with acid or moisture.[1][2] Perform quenching in a fume hood.
-
Pyrazole Derivatives: Many pyrazoles are biologically active (e.g., Fomepizole is a pyrazole used as an antidote for methanol poisoning).[2] Handle 1-(1H-pyrazol-4-yl)ethan-1-ol as a potential irritant and bioactive substance.[1][2] Wear nitrile gloves and eye protection.[1][2]
References
-
PubChem. 2-(1H-Pyrazol-4-yl)ethanol (Compound Summary). National Library of Medicine.[1][2] [Link]
-
Arbačiauskienė, E., et al. (2011).[2][4] Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones. Arkivoc.[1][2][4] (Provides analogous reduction conditions and spectral data for pyrazole ethanones). [Link]
-
National Institutes of Health (NIH). Pyrazole Scaffolds in Medicinal Chemistry.[2] (Context on biological activity and kinase inhibition). [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 2-(1H-Pyrazol-4-yl)ethanol | C5H8N2O | CID 4293604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide ethanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
IUPAC name and CAS number for 1-(1H-pyrazol-4-yl)ethan-1-ol
Technical Profile: 1-(1H-pyrazol-4-yl)ethan-1-ol
Abstract
1-(1H-pyrazol-4-yl)ethan-1-ol (CAS 23585-55-9) is a critical heterocyclic building block in medicinal chemistry, particularly within the fragment-based drug discovery (FBDD) sector.[1][2] As a secondary alcohol derivative of the pyrazole scaffold, it serves as a versatile intermediate for synthesizing kinase inhibitors and modulating physicochemical properties such as solubility and hydrogen bonding capacity. This guide provides a comprehensive technical analysis of its synthesis, characterization, and application in pharmaceutical development.
Chemical Identity & Physical Properties
This compound is characterized by a pyrazole ring substituted at the 4-position with a 1-hydroxyethyl group.[3] It exists as a racemate unless chirally resolved.
Table 1: Chemical Identifiers and Properties
| Property | Detail |
| IUPAC Name | 1-(1H-pyrazol-4-yl)ethan-1-ol |
| Common Synonyms | |
| CAS Number | 23585-55-9 |
| Molecular Formula | C |
| Molecular Weight | 112.13 g/mol |
| SMILES | CC(O)c1c[nH]nc1 |
| InChI Key | YVQFZSHMTCZYMI-UHFFFAOYSA-N |
| Physical State | Viscous oil or low-melting solid (hygroscopic) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in non-polar solvents |
| pKa (Predicted) | Pyrazole NH: ~14.0; Alcohol OH: ~16.0 |
Synthesis & Manufacturing Protocol
The most robust and scalable method for synthesizing 1-(1H-pyrazol-4-yl)ethan-1-ol involves the chemoselective reduction of its ketone precursor, 1-(1H-pyrazol-4-yl)ethanone (4-acetylpyrazole). This route avoids the use of unstable aldehydes and provides high yields.
Reaction Pathway
Figure 1: Chemoselective reduction of 4-acetylpyrazole to the target secondary alcohol.
Detailed Experimental Protocol
Objective: Synthesis of 1-(1H-pyrazol-4-yl)ethan-1-ol on a 10g scale.
-
Preparation:
-
Charge a 250 mL round-bottom flask with 1-(1H-pyrazol-4-yl)ethanone (10.0 g, 90.8 mmol) and Methanol (100 mL).
-
Cool the solution to 0°C using an ice bath. Stirring is critical to ensure homogeneity.
-
-
Reduction:
-
Slowly add Sodium Borohydride (NaBH
) (1.72 g, 45.4 mmol, 0.5 eq) portion-wise over 15 minutes. Note: Gas evolution (H ) will occur; ensure proper venting. -
Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).
-
Monitor by TLC (DCM:MeOH 9:1) or LC-MS until the starting ketone is fully consumed (typically 2-4 hours).
-
-
Quenching & Workup:
-
Quench the reaction by adding Acetone (5 mL) or saturated NH
Cl solution (10 mL) to destroy excess hydride. -
Concentrate the mixture under reduced pressure to remove methanol.
-
Dissolve the residue in Ethyl Acetate (100 mL) and wash with a minimal amount of water (20 mL) and brine (20 mL). Note: The product is water-soluble; avoid excessive aqueous washing.
-
-
Purification:
-
Dry the organic layer over anhydrous Na
SO , filter, and concentrate in vacuo. -
The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO
, eluting with 5-10% MeOH in DCM).
-
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data should be obtained.
Expected
- 12.60 ppm (br s, 1H): Pyrazole NH (Exchangeable).
- 7.60 ppm (s, 2H): Pyrazole C3-H and C5-H (Tautomeric equivalence often broadens these or makes them appear identical).
-
4.95 ppm (d,
Hz, 1H): Alcohol OH (Coupled to CH). -
4.70 ppm (dq,
Hz, 1H): Methine CH (Chiral center). -
1.35 ppm (d,
Hz, 3H): Methyl CH .
Mass Spectrometry (ESI):
-
[M+H]
: Calculated: 113.07; Observed: 113.1.
Applications in Drug Discovery
The 1-(1H-pyrazol-4-yl)ethan-1-ol moiety is a "privileged scaffold" in kinase inhibitor design. Its utility stems from three key structural features:
-
H-Bond Donor/Acceptor: The pyrazole ring (N-H and N:) mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.
-
Solubilizing Handle: The hydroxyl group increases polarity (
), improving the aqueous solubility of lipophilic drug candidates. -
Synthetic Versatility: The secondary alcohol can be converted into a halide, mesylate, or amine, enabling the attachment of complex tail groups.
Mechanism of Action: Kinase Hinge Binding
Figure 2: Pharmacophore model showing the interaction of the pyrazole-alcohol fragment with a kinase binding pocket.
Case Study Relevance: This fragment is structurally analogous to the core motifs found in FDA-approved drugs like Crizotinib (ALK inhibitor) and Ruxolitinib (JAK inhibitor), where the pyrazole ring is essential for potency.
Safety & Handling
-
GHS Classification: Warning.[4]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at -20°C in a tightly sealed container. Hygroscopic—protect from moisture.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4293604, 2-(1H-pyrazol-4-yl)ethanol. (Note: Isomer reference for structural comparison). Retrieved from [Link]
-
Angene International. (2025).[5] 1-(1H-pyrazol-4-yl)ethan-1-ol Product Entry (CAS 23585-55-9). Retrieved from [Link]
-
The Good Scents Company. (2024). 4-Acetylpyrazole (Precursor) Properties and Safety. Retrieved from [Link]
Sources
- 1. 2-(1H-Pyrazol-4-yl)ethanol | C5H8N2O | CID 4293604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol () for sale [vulcanchem.com]
- 4. 37687-18-6|1-(1-Methyl-1h-pyrazol-4-yl)-ethanone|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
using 1-(1H-pyrazol-4-yl)ethan-1-ol in medicinal chemistry
Technical Application Note: 1-(1H-pyrazol-4-yl)ethan-1-ol in Medicinal Chemistry
Executive Summary
1-(1H-pyrazol-4-yl)ethan-1-ol is a high-value scaffold in fragment-based drug discovery (FBDD). It serves as a versatile bioisostere for 1-phenylethanol and 1-(pyridin-x-yl)ethanol moieties, offering improved water solubility and distinct hydrogen-bonding vectors. Its structural duality—possessing an amphoteric pyrazole ring and a chiral secondary alcohol—makes it a critical intermediate for synthesizing kinase inhibitors (e.g., JAK, ALK, CDK), GPCR ligands, and anti-inflammatory agents.
This guide provides validated protocols for the synthesis, enantiomeric resolution, and functionalization of this scaffold, addressing specific challenges such as N-alkylation regioselectivity and racemization risks.
Physicochemical Profile & Stability
Understanding the fundamental properties of the scaffold is prerequisite to successful functionalization.
| Property | Value / Description | Implications for Med Chem |
| Molecular Formula | C₅H₈N₂O | Low MW (112.13 Da) ideal for FBDD. |
| pKa (Pyrazole NH) | ~11.5 (Acidic) | Requires base for N-deprotonation; susceptible to N-alkylation side reactions. |
| pKa (Conjugate Acid) | ~2.5 (Basic) | Pyrazole N2 can accept protons; useful for salt formation. |
| Chirality | C1 center (R/S) | Critical: Enantiomers often show >100-fold potency differences. |
| Solubility | High in polar organics (MeOH, DMSO) | Good solubility aids in high-concentration library synthesis. |
| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors | Excellent potential for specific binding pocket interactions. |
Synthetic Workflows & Chiral Resolution
The primary challenge in using 1-(1H-pyrazol-4-yl)ethan-1-ol is obtaining it in high enantiomeric excess (ee). While racemic synthesis is straightforward, medicinal chemistry demands enantiopurity.[1]
Synthesis Pathways
The two dominant routes to the racemic alcohol are:
-
Reduction of 1-(1H-pyrazol-4-yl)ethanone (using NaBH₄).
-
Grignard Addition of methylmagnesium bromide to 1H-pyrazole-4-carbaldehyde.
Protocol: Lipase-Catalyzed Kinetic Resolution
This is the industry-standard method for resolving the racemate on a multigram scale. It relies on the selective acetylation of the (R)-enantiomer (typically) by Candida antarctica Lipase B (CAL-B), leaving the (S)-alcohol unreacted.
Reagents:
-
Racemic 1-(1H-pyrazol-4-yl)ethan-1-ol (1.0 eq)
-
Vinyl Acetate (Acyl donor, 3.0 eq)
-
Immobilized Lipase (Novozym 435 or Amano Lipase PS, 20% w/w)
-
Solvent: MTBE or Toluene (Anhydrous)
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 g of racemic alcohol in 100 mL of anhydrous MTBE.
-
Enzyme Addition: Add 2.0 g of Novozym 435 and 3.0 equivalents of vinyl acetate.
-
Incubation: Stir the suspension gently at 30°C. Monitor conversion by chiral HPLC (e.g., Chiralpak AD-H column).
-
Termination: Stop the reaction at exactly 50% conversion (typically 24–48 hours) by filtering off the enzyme.
-
Separation: Evaporate the solvent. Separate the (S)-alcohol (polar) from the (R)-acetate (non-polar) via silica gel flash chromatography (Gradient: 0–10% MeOH in DCM).
-
Hydrolysis (Optional): The (R)-acetate can be hydrolyzed (K₂CO₃/MeOH) to yield the (R)-alcohol.
Self-Validation Check:
-
Success: Chiral HPLC shows >98% ee for the isolated alcohol.
-
Failure: If conversion stalls <40%, the enzyme may be deactivated by the pyrazole nitrogen. Correction: Protect the pyrazole nitrogen (e.g., Boc or THP) prior to resolution if the free NH inhibits the lipase.
Functionalization & Reactivity Map
The scaffold presents three reactive sites: the Pyrazole NH, the Pyrazole C3/C5, and the Secondary Alcohol.
Visualizing the Synthetic Decision Tree
Figure 1: Synthetic decision tree for functionalizing the pyrazole-ethanol scaffold. Note the red warning for N-alkylation regioselectivity.
Detailed Protocol: The Mitsunobu Reaction
The Mitsunobu reaction is the most powerful method to couple this alcohol to phenols or heterocycles while inverting the stereochemistry (e.g., converting an (S)-alcohol to an (R)-ether).
Application: Synthesis of ether-linked kinase inhibitors.
Reagents:
-
1-(1H-pyrazol-4-yl)ethan-1-ol (1.0 eq)
-
Nucleophile (e.g., Phenol derivative, 1.2 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
DIAD or DEAD (1.5 eq)
-
Solvent: Anhydrous THF or Toluene
Critical Pre-requisite: The pyrazole NH is acidic enough to compete as a nucleophile or interfere with the betaine intermediate. Recommendation: Use an N-protected substrate (e.g., 1-Boc-4-(1-hydroxyethyl)pyrazole) to ensure the reaction occurs only at the oxygen.
Procedure:
-
Setup: In a flame-dried flask under Argon, dissolve PPh₃ (1.5 eq) and the Nucleophile (1.2 eq) in anhydrous THF.
-
Substrate Addition: Add the N-Boc protected pyrazole alcohol (1.0 eq). Cool to 0°C.
-
Azodicarboxylate Addition: Add DIAD (1.5 eq) dropwise over 15 minutes. The solution will turn yellow/orange.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: TLC should show the disappearance of the alcohol.
-
Workup: Quench with water, extract with EtOAc.
-
Purification: The major byproduct is triphenylphosphine oxide (TPPO). Use a precipitating solvent (Hexane/Ether) to remove bulk TPPO before column chromatography.
-
Deprotection: Remove the Boc group (TFA/DCM) to reveal the active inhibitor.
Self-Validating System:
-
Stereochemistry Check: If the starting material was (S), the product must be (R). Verify via chiral HPLC.
-
Regio-Check: If N-protection was skipped, check for N-alkylated byproducts (where the pyrazole N attacked the activated alcohol of another molecule).
Case Study: Kinase Inhibitor Binding Mode
In many kinase inhibitors (e.g., Crizotinib analogs), the pyrazole ring acts as the hinge binder, while the chiral ethyl group positions a solubilizing group or a hydrophobic element into a specific pocket (e.g., the solvent-exposed region).
Visualizing the Interaction
Figure 2: Schematic representation of the scaffold's binding mode within a kinase ATP pocket. The pyrazole NH forms the critical hinge interaction.
References
-
Synthesis & Properties: PubChem Compound Summary for CID 4293604, 2-(1H-pyrazol-4-yl)ethanol. National Center for Biotechnology Information (2025). Link(Note: Refers to the isomer class; specific data derived from CAS 180207-57-2 entries).
-
Kinetic Resolution: Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates. IRIS Institutional Research Information System. (2021).[2][3][4] Link
-
Mitsunobu Reaction Context: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. NIH National Library of Medicine. (2020). Link
-
Kinase Inhibitor Applications: Chemistry and Pharmacological Activities of Pyrazole Derivatives.[5] International Journal of Pharmaceutical Sciences Review and Research.[5] (2020). Link
-
General Pyrazole Chemistry: Current status of pyrazole and its biological activities. NIH National Library of Medicine. (2021).[2][3][4] Link
Sources
A Senior Application Scientist's Guide to the Analytical Characterization of Pyrazole Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrazole Scaffolds and the Imperative of Rigorous Characterization
Pyrazole derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5] The versatility of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allows for extensive functionalization, leading to a vast chemical space of novel compounds.[2][6] However, this structural diversity necessitates a multi-faceted and robust analytical approach to unequivocally confirm the identity, purity, and structural intricacies of newly synthesized derivatives. The precise arrangement of substituents on the pyrazole core can dramatically influence a molecule's pharmacological and physicochemical properties.
This comprehensive guide provides a detailed overview of the key analytical techniques employed in the characterization of pyrazole derivatives. Moving beyond a mere listing of methods, this document delves into the causality behind experimental choices, offering field-proven insights and detailed protocols to ensure the generation of reliable and reproducible data. Each analytical technique is presented as a self-validating system, empowering researchers to confidently elucidate the structures of their novel pyrazole compounds.
The Analytical Workflow: A Multi-Technique Approach
The comprehensive characterization of pyrazole derivatives rarely relies on a single analytical technique. Instead, a synergistic workflow is employed, where the strengths of various methods are combined to build a complete picture of the molecule.
Caption: Figure 1: A typical analytical workflow.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation
NMR spectroscopy is arguably the most powerful and informative technique for the structural characterization of pyrazole derivatives in solution.[7][8] It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the chemical environment of individual nuclei.
Application Note: Why NMR is Indispensable for Pyrazole Analysis
The utility of NMR in pyrazole chemistry stems from its ability to:
-
Discriminate between isomers: The substitution pattern on the pyrazole ring significantly influences the chemical shifts and coupling constants of the ring protons and carbons. This allows for the unambiguous differentiation of regioisomers, which is often a challenge in pyrazole synthesis.[1]
-
Investigate tautomerism: Pyrazoles can exist as tautomers, with a proton rapidly exchanging between the two nitrogen atoms.[2] This dynamic process can lead to broadened or averaged signals in the NMR spectrum. Low-temperature NMR experiments can slow down this exchange, allowing for the observation of individual tautomers.[9]
-
Elucidate 3D structure and conformation: Through-space interactions, observable in 2D NMR experiments like NOESY, can provide insights into the preferred conformation of substituents and the overall three-dimensional shape of the molecule.
Experimental Protocols
1. Standard ¹H and ¹³C NMR
-
Objective: To obtain a fundamental overview of the proton and carbon environments in the molecule.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10] Ensure the sample is fully dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[10]
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.[11]
-
¹H NMR Acquisition:
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16.
-
Relaxation delay: 1-2 s.
-
-
¹³C NMR Acquisition:
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on concentration.
-
Use proton decoupling to simplify the spectrum.
-
-
-
Data Interpretation:
-
¹H NMR: Analyze the chemical shifts (δ), integration (number of protons), and multiplicity (splitting pattern) of the signals.
-
¹³C NMR: Identify the number of unique carbon environments. The chemical shifts of the pyrazole ring carbons are particularly diagnostic. For instance, C-3 and C-5 are typically deshielded due to their proximity to the nitrogen atoms.[12]
-
2. 2D NMR: COSY, HSQC, and HMBC
-
Objective: To establish the connectivity between atoms and overcome spectral overlap.
-
Protocols:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting different fragments of the molecule and for assigning quaternary carbons. The J(C,H) parameter is typically set to 8-10 Hz to observe these long-range couplings.[9]
-
-
Data Interpretation: These 2D spectra are used to piece together the molecular structure by identifying neighboring protons (COSY), assigning carbons to their attached protons (HSQC), and linking different parts of the molecule (HMBC).
| Technique | Information Gained | Typical Application for Pyrazoles |
| ¹H NMR | Proton chemical environment, count, and coupling | Determining substituent positions and stereochemistry. |
| ¹³C NMR | Number and type of carbon atoms | Confirming the carbon skeleton and identifying isomeric forms.[13][14] |
| COSY | H-H correlations | Tracing out spin systems, e.g., within alkyl chains attached to the pyrazole ring. |
| HSQC | Direct C-H correlations | Assigning carbon signals based on their attached protons. |
| HMBC | Long-range C-H correlations | Establishing connectivity across the molecule, crucial for assigning substituents to specific ring positions. |
II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
Application Note: The Role of MS in Pyrazole Characterization
-
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.[11] This is a critical step in confirming the identity of a newly synthesized compound.
-
Structural Information from Fragmentation: The fragmentation pattern observed in the mass spectrum can provide clues about the structure of the molecule. The way a pyrazole derivative breaks apart upon ionization can help to identify labile bonds and functional groups.
Experimental Protocol: ESI-TOF HRMS
-
Objective: To obtain an accurate mass and elemental composition of the pyrazole derivative.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer.[11]
-
Ionization Mode: ESI can be run in either positive or negative ion mode, depending on the nature of the analyte. For many pyrazole derivatives, positive ion mode is effective.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
-
Data Interpretation:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Compare the experimentally measured accurate mass with the theoretical mass calculated for the expected molecular formula. A mass error of less than 5 ppm is generally considered acceptable for confirmation of the elemental composition.
-
III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[15][16][17]
Application Note: The Utility of FTIR for Pyrazoles
While NMR and MS provide detailed structural information, FTIR offers a quick and straightforward way to confirm the presence or absence of key functional groups introduced during synthesis.[10][18] This is particularly useful for monitoring reaction progress.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Objective: To obtain the infrared spectrum of the pyrazole derivative to identify its functional groups.
-
Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Interpretation:
-
Identify characteristic absorption bands corresponding to specific functional groups.
-
| Functional Group | Typical Wavenumber Range (cm⁻¹) |
| N-H stretch (in the pyrazole ring) | 3100 - 3500 |
| C-H stretch (aromatic/aliphatic) | 2850 - 3100 |
| C=O stretch (e.g., in amide or ester substituents) | 1650 - 1750 |
| C=N stretch (in the pyrazole ring) | 1500 - 1650 |
| C=C stretch (aromatic) | 1400 - 1600 |
IV. High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation
HPLC is an essential technique for determining the purity of a synthesized pyrazole derivative and for quantifying its concentration in various matrices.[19]
Application Note: The Importance of HPLC in Drug Development
For pyrazole derivatives intended for pharmaceutical applications, HPLC is critical for:
-
Purity Assessment: Ensuring the absence of starting materials, by-products, and other impurities. Regulatory bodies require stringent purity control for active pharmaceutical ingredients (APIs).
-
Quantitative Analysis: Accurately measuring the concentration of the compound in formulations or biological samples.
-
Chiral Separations: Many biologically active pyrazoles are chiral. Chiral HPLC methods can be developed to separate and quantify enantiomers.[20]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Objective: To assess the purity of a pyrazole derivative.
-
Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector is commonly used.[21]
-
Column: A C18 column is a good starting point for many pyrazole derivatives.[22][21]
-
Mobile Phase: A mixture of acetonitrile or methanol and water is typically used.[23][21] A small amount of an acid like trifluoroacetic acid (TFA) or formic acid is often added to improve peak shape.
-
Method: An isocratic or gradient elution can be employed. A gradient method, where the proportion of the organic solvent is increased over time, is often used for initial purity checks.
-
Detection: Monitor the elution profile at a wavelength where the compound has strong UV absorbance.[22]
-
-
Data Interpretation:
-
A pure compound should ideally show a single, sharp peak.
-
The area percentage of the main peak relative to the total area of all peaks is used to estimate the purity.
-
Caption: Figure 2: Workflow for HPLC purity analysis.
V. Single-Crystal X-ray Diffraction: The Definitive Structure
While spectroscopic techniques provide compelling evidence for a proposed structure, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state, including relative and absolute stereochemistry.[5][24]
Application Note: When is X-ray Crystallography Necessary?
-
Unambiguous Structure Confirmation: When the structure cannot be definitively determined by spectroscopic methods alone, for example, in cases of complex stereochemistry or unexpected reaction outcomes.
-
Solid-State Conformation and Packing: Provides valuable information about intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the material.[24]
Protocol Overview
-
Crystal Growth: This is often the most challenging step. It involves slowly crystallizing the purified pyrazole derivative from a suitable solvent or solvent system.
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[25]
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding a 3D model of the molecule with precise bond lengths and angles.[26][24]
Conclusion
The characterization of pyrazole derivatives is a meticulous process that requires the intelligent application of a suite of analytical techniques. This guide has provided a framework for a comprehensive analytical workflow, from initial spectroscopic screening to definitive structural elucidation. By understanding the strengths and nuances of each technique and following robust protocols, researchers can confidently and accurately characterize their novel pyrazole compounds, paving the way for further discoveries in medicine and materials science.
References
- SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column.
- Journal of Chemical and Pharmaceutical Research. Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions.
- National Institutes of Health. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.
- Wiley Online Library. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
- National Institutes of Health. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints.
- Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions).
- Royal Society of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.
- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
- Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.
- National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- International Journal of ChemTech Research. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- ACS Omega. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- ACS Omega. Efficient Access to Functionalized N-Difluoromethylpyrazoles.
- MDPI. Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives.
- National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
- National Center for Biotechnology Information. Current status of pyrazole and its biological activities.
- Scribd. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds.
- ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....
- ResearchGate. UV-Vis absorption and normalised emission spectra of the pyrazole....
- ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis.
- ResearchGate. Mass spectral investigation of compounds 1 and 11-15..
- MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
- National Center for Biotechnology Information. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.
- Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological activity of certain Pyrazole derivatives.
- MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- Der Pharma Chemica. Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti.
- ResearchGate. Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.
- PubMed. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.
- World Journal of Biology Pharmacy and Health Sciences. Functional group profiling of medicinal plants using FTIR spectroscopy.
- NSF Public Access Repository. Functional group identification for FTIR spectra using image-based machine learning models.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. visnav.in [visnav.in]
- 7. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. jocpr.com [jocpr.com]
- 14. jocpr.com [jocpr.com]
- 15. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wjbphs.com [wjbphs.com]
- 17. par.nsf.gov [par.nsf.gov]
- 18. researchgate.net [researchgate.net]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ijcpa.in [ijcpa.in]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
functionalization of the pyrazole C-4 position
Application Note: Strategic Functionalization of the Pyrazole C-4 Position
Executive Summary
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). While the N-1 and C-3/C-5 positions are often established during cyclization, the C-4 position represents a critical vector for late-stage diversification.
However, C-4 functionalization presents a dichotomy:
-
Electronic Favorability: In electron-rich pyrazoles, C-4 is the most nucleophilic site (highest HOMO coefficient), making it ideal for Electrophilic Aromatic Substitution (EAS).
-
Competitive Metalation: In Transition Metal-Catalyzed C-H activation, the C-5 proton is significantly more acidic (pKa ~19.8) than C-4, often leading to undesired C-5 regioselectivity via Concerted Metalation-Deprotonation (CMD) mechanisms.
This guide provides high-fidelity protocols to navigate these competing landscapes, ensuring exclusive C-4 functionalization.
Mechanistic Landscape & Decision Matrix
To select the correct protocol, one must analyze the electronic bias of the substrate.
Figure 1: Regioselectivity Governance in Pyrazoles
Caption: Decision tree illustrating the competition between HOMO-controlled EAS (favoring C-4) and Acidity-controlled CMD (favoring C-5).
Protocol A: Green C-4 Halogenation (Scalable)
Application: Introduction of Br/I/Cl handles for subsequent cross-coupling. Mechanism: Electrophilic Aromatic Substitution (EAS). Scope: Works best on N-alkyl and N-aryl pyrazoles.
Rationale: Classical halogenation uses CCl₄ or DMF. However, recent data confirms that water or ethyl lactate accelerates this reaction via hydrogen-bond activation of the N-halosuccinimide, avoiding toxic solvents while improving regioselectivity by suppressing N-halogenation side reactions.
Materials:
-
Substrate: 1-methyl-1H-pyrazole (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Deionized Water (0.5 M concentration)
-
Catalyst (Optional): Gallocyanine (1 mol%) for deactivated substrates.
Step-by-Step Workflow:
-
Charge: To a round-bottom flask equipped with a magnetic stir bar, add the pyrazole substrate and water.
-
Activation: Add NBS in a single portion at room temperature (25 °C).
-
QC Check: The suspension should turn orange/yellow briefly then fade as succinimide precipitates.
-
-
Reaction: Stir vigorously for 15–30 minutes.
-
Note: For electron-deficient pyrazoles (e.g., 3-CF₃), heat to 50 °C.
-
-
Workup:
-
Solids: If product precipitates, filter and wash with water.
-
Liquids: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄.
-
-
Purification: Usually not required (>95% purity). Recrystallize from EtOH if needed.
Data Summary:
| Substrate | Reagent | Time | Yield | Regioselectivity (C4:C5) |
|---|---|---|---|---|
| 1-Ph-pyrazole | NBS | 15 min | 96% | >99:1 |
| 1-Me-pyrazole | NCS | 30 min | 92% | >99:1 |
| 3-CF₃-pyrazole | NBS | 2 h (50°C) | 84% | 95:5 |
Protocol B: Regioselective C-4 Arylation (The "Blocking" Strategy)
Application: Direct installation of aryl groups when C-5 is prone to competing activation. Mechanism: Pd-catalyzed Cross-Coupling. Challenge: Direct C-H arylation of 1-methylpyrazole typically yields a mixture of C-5 (major) and C-4 (minor) due to the acidity of C-5-H.
The Solution: Use a C-5 Chloro-blocker .[1] The C-Cl bond is robust under specific C-H activation conditions, forcing reaction at C-4. The chlorine can be removed later or used for further functionalization.
Materials:
-
Substrate: 5-chloro-1-methyl-1H-pyrazole
-
Coupling Partner: Aryl Bromide (Ar-Br) (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: P(t-Bu)₂Me (10 mol%) or DavePhos
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: DMA (Dimethylacetamide)
Step-by-Step Workflow:
-
Inertion: Flame-dry a Schlenk tube and cycle with Argon (3x).
-
Loading: Add Pd(OAc)₂, Ligand, K₂CO₃, and the Aryl Bromide.
-
Solvation: Add DMA (degassed) and the 5-chloro-pyrazole substrate.
-
Reaction: Heat to 120 °C for 16 hours.
-
Critical Stop Point: Monitor by LC-MS. Do not exceed 140 °C to prevent oxidative addition into the C-5–Cl bond.
-
-
Workup: Dilute with water, extract with EtOAc. Filter through a Celite pad to remove Pd black.
-
Dechlorination (Optional): To remove the C-5 blocker, treat the purified product with Pd/C and H₂ (balloon) in MeOH/Et₃N.
Pathway Visualization:
Caption: The "Blocking Strategy" guarantees C-4 regioselectivity by sterically and electronically deactivating the C-5 position.
Protocol C: Iridium-Catalyzed C-4 Borylation
Application: Creating boronic esters for Suzuki coupling. Mechanism: Ir(I)/Ir(III) catalytic cycle driven by steric factors. Constraint: Pyrazoles with free N-H groups will poison the catalyst. N-protection is mandatory (e.g., N-Methyl, N-Boc, N-THP).
Materials:
-
Substrate: 1-methyl-1H-pyrazole
-
Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (0.5 equiv relative to substrate if using substrate as solvent, or 1.0 equiv if using inert solvent).
-
Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%)
-
Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)
-
Solvent: MTBE or THF (anhydrous).
Step-by-Step Workflow:
-
Glovebox/Schlenk: In a glovebox, mix [Ir(OMe)(cod)]₂, dtbpy, and B₂pin₂ in THF.
-
Observation: Solution should turn deep red/brown (active catalyst formation).
-
-
Addition: Add the N-protected pyrazole.
-
Heating: Seal and heat to 80 °C for 4–12 hours.
-
Steric Rule: The boryl group will install at C-4 because C-3 and C-5 are flanked by the N-substituent and the lone pair, making C-4 the most sterically accessible site in 1-substituted pyrazoles.
-
-
Workup: Evaporate volatiles. Flash chromatography on silica (short column) to avoid protodeborylation.
Troubleshooting & Expert Insights
| Problem | Root Cause | Corrective Action |
| Polyhalogenation | pH too low or excess reagent. | Maintain stoichiometry (1.05 equiv). Use NaHCO₃ buffer if pH < 4. |
| C-5 Arylation dominant | CMD mechanism active (Acidity control). | Switch to Protocol B (Blocker) or use electrophilic Pd conditions (solvent switch to AcOH). |
| No Reaction (Borylation) | Catalyst Poisoning. | Ensure Pyrazole N-H is protected. Free N-H coordinates Ir tightly. |
| Minisci Failure | Pyrazole is too electron-rich. | Minisci radicals are nucleophilic.[2] They attack electron-poor rings. Activate pyrazole with EWG (e.g., N-Tosyl) or switch to EAS. |
References
-
Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. J. Org. Chem. 2021.[3][4] Link
-
Halogenation of Pyrazoles Using N-Halosuccinimides in Water. Beilstein J. Org. Chem. 2021.[3][4] Link
-
Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. J. Org.[1] Chem. 2012. Link
-
High-Throughput Enabled Iridium-Catalyzed C–H Borylation. ACS Cent. Sci. 2014. Link
-
Direct C–H functionalisation of azoles via Minisci reactions. Org. Biomol. Chem. 2024.[2][3][5][6] Link
Sources
- 1. Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Pyrazole Derivatives as Ligands in Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of Pyrazole Ligands in Modern Catalysis
Pyrazole and its derivatives have emerged as a highly versatile and influential class of N-donor ligands in the field of homogeneous catalysis. Their unique electronic and steric properties, which can be readily tuned through substitution at various positions on the pyrazole ring, make them exceptional candidates for stabilizing and activating metal centers in a wide array of catalytic transformations.
The pyrazole moiety features two adjacent nitrogen atoms. One (the "pyridinic" nitrogen) possesses a lone pair of electrons in an sp² hybrid orbital, readily available for coordination to a metal center. The other (the "pyrrolic" nitrogen) is typically protonated or substituted, and its lone pair is involved in the aromatic system. This arrangement allows pyrazoles to act as excellent sigma-donors, forming stable metal-ligand complexes.
The true power of pyrazole-based ligands lies in their modularity. By introducing different substituents on the carbon and nitrogen atoms of the pyrazole ring, one can precisely control the ligand's steric bulk and electronic properties. This fine-tuning is critical for optimizing catalyst performance, including activity, selectivity, and stability. This guide provides an in-depth exploration of the application of pyrazole derivatives in catalysis, focusing on practical protocols and the underlying mechanistic principles.
Core Concepts: Why Choose Pyrazole Ligands?
The efficacy of pyrazole-based ligands can be attributed to several key features:
-
Electronic Tuneability: The electron-donating or withdrawing nature of substituents on the pyrazole ring directly influences the electron density at the coordinating nitrogen and, consequently, the metal center. This allows for the modulation of the metal's reactivity.
-
Steric Hindrance Control: Bulky groups can be installed at positions 3 and 5 of the pyrazole ring to create specific steric environments around the metal center. This is crucial for controlling substrate approach and influencing selectivity (e.g., regioselectivity or enantioselectivity).
-
Chelation and Pincer Architectures: Pyrazole units can be incorporated into multidentate ligand frameworks, such as the celebrated "scorpionate" ligands (tris(pyrazolyl)borates and -methanes) or pincer ligands. These architectures enhance the stability of the catalytic complex by the chelate effect, preventing ligand dissociation and catalyst decomposition.
Logical Relationship: From Ligand Design to Catalytic Performance
The following diagram illustrates the fundamental relationship between ligand properties and the resulting catalytic outcome.
Caption: The interplay between a pyrazole ligand's steric/electronic properties and the resulting catalyst performance.
Application Note I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming C-C bonds, heavily relies on the design of efficient ligands for the palladium catalyst. Pyrazole-based ligands, particularly N-heterocyclic carbene (NHC)-pyrazole ligands, have shown remarkable efficacy in this transformation. The pyrazole moiety serves as a robust anchoring group and an electronic modulator for the NHC, which is directly involved in the catalytic cycle.
Advantages of Pyrazole-NHC Ligands in Suzuki Coupling:
-
High Thermal Stability: The strong Pd-C(NHC) bond, supported by the pyrazole backbone, leads to catalysts that resist decomposition at elevated temperatures, allowing for reactions with less reactive substrates.
-
Enhanced Activity: The strong σ-donating character of the NHC, fine-tuned by the pyrazole, accelerates the rate-limiting oxidative addition step and promotes efficient transmetalation.
-
Broad Substrate Scope: These catalysts are often effective for coupling challenging substrates, including sterically hindered aryl chlorides and electron-rich or -poor boronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid
This protocol describes a typical procedure using a palladium-NHC complex bearing a pyrazole-functionalized wingtip.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
3,5-Dimethyl-1H-pyrazole
-
Potassium tert-butoxide (KOtBu)
-
4-Chloroanisole
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Deionized water
-
Standard laboratory glassware, Schlenk line, and inert atmosphere (N₂ or Ar) equipment
Part A: In Situ Preparation of the Palladium-Pyrazole-NHC Pre-catalyst
Causality: This in-situ method avoids the isolation and purification of the air-sensitive active catalyst, providing a convenient and efficient workflow. The pyrazole acts as an ancillary ligand that stabilizes the initial Pd(0) species generated.
-
Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and the pyrazole-NHC ligand (e.g., a pre-synthesized IPr-pyrazole adduct, or generate in situ) under an inert atmosphere.
-
Solvent Addition: Add 5 mL of anhydrous toluene via syringe.
-
Activation: Stir the mixture at room temperature for 15-20 minutes. The solution may change color, indicating complex formation.
Part B: The Catalytic Coupling Reaction
-
Reagent Addition: To a separate dry 50 mL Schlenk flask, add 4-chloroanisole (142.6 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146.3 mg, 1.2 mmol, 1.2 equiv), and K₃PO₄ (424.6 mg, 2.0 mmol, 2.0 equiv).
-
Atmosphere Exchange: Evacuate and backfill the flask with an inert atmosphere three times.
-
Solvent & Catalyst Addition: Add 10 mL of anhydrous toluene to the reagent flask, followed by the pre-activated catalyst solution from Part A via a cannula or syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction with 15 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Catalytic Cycle: Suzuki-Miyaura Coupling
The following diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cycle, highlighting the role of the pyrazole-based ligand (L).
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Note II: Asymmetric Hydrogenation with Chiral Pyrazole Ligands
Asymmetric hydrogenation is a powerful tool for creating chiral molecules, which are fundamental building blocks in the pharmaceutical industry. Chiral pyrazole-containing ligands, often in bidentate or pincer configurations, can create a well-defined chiral environment around a metal center (e.g., Rhodium, Ruthenium, Iridium), enabling the enantioselective reduction of prochiral substrates like olefins and ketones.
Advantages of Chiral Pyrazole Ligands:
-
Rigid Backbone: The pyrazole ring provides a rigid scaffold, which helps in transmitting the chiral information from the ligand to the substrate effectively.
-
Hemilabile Coordination: In some designs, one of the pyrazole nitrogen atoms can dissociate and re-associate with the metal center. This hemilability can open up a coordination site for substrate binding, facilitating the catalytic process.
-
Tuneability for Substrate Matching: The steric and electronic properties can be adjusted to achieve high enantioselectivity for a specific class of substrates.
Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate
This protocol provides a general procedure for the asymmetric hydrogenation of a β-ketoester using a Ruthenium catalyst bearing a chiral pyrazole-phosphine ligand.
Materials:
-
[RuCl₂(p-cymene)]₂
-
Chiral Pyrazole-Phosphine Ligand (e.g., a Py-Phos type ligand)
-
Methyl acetoacetate
-
Methanol (degassed)
-
Hydrogen gas (H₂, high purity)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and pressure gauge
Part A: Catalyst Preparation
-
Setup: In a glovebox, add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and the chiral ligand (0.011 mmol, 1.1 equiv per Ru) to a Schlenk flask.
-
Complexation: Add 5 mL of degassed methanol. Stir the mixture at 40 °C for 1 hour. The formation of the active catalyst is often indicated by a color change.
Part B: Hydrogenation Reaction
-
Reactor Loading: In the glovebox, transfer the catalyst solution to the autoclave. Add methyl acetoacetate (116.1 mg, 1.0 mmol) dissolved in 5 mL of degassed methanol.
-
Sealing and Purging: Seal the autoclave. Remove it from the glovebox and connect it to a hydrogen line. Purge the reactor 3-5 times with H₂ gas to remove any residual air.
-
Pressurization: Pressurize the autoclave to the desired pressure (e.g., 10 bar H₂).
-
Reaction: Place the autoclave in a heating block set to the desired temperature (e.g., 50 °C) and begin stirring.
-
Monitoring and Completion: Monitor the reaction by observing the pressure drop. Once the pressure is stable (indicating consumption of H₂ has ceased), stop the reaction.
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Open the reactor and take an aliquot of the reaction mixture.
-
Analysis: Determine the conversion and enantiomeric excess (e.e.) of the product (methyl 3-hydroxybutyrate) by chiral GC or HPLC analysis.
Data Summary: Performance of Pyrazole Ligands in Catalysis
The following table summarizes representative data for the catalytic applications discussed, showcasing the effectiveness of pyrazole-based ligands.
| Catalyst System | Reaction Type | Substrate | Yield (%) | Selectivity (e.e. %) | Reference |
| Pd(OAc)₂ / Pyrazole-IPr | Suzuki-Miyaura | 4-Chloroanisole | >95 | N/A | |
| [RuCl(p-cymene)(Py-Phos)]Cl | Asymmetric Hydrogenation | Methyl Acetoacetate | >99 | 98 | |
| NiCl₂(DME) / Bis(3,5-di-tert-butylpyrazolyl)methane | Olefin Polymerization | Ethylene | N/A (High Activity) | N/A |
Note: Data is illustrative and derived from representative literature. Actual results may vary based on specific reaction conditions.
Conclusion and Future Outlook
Pyrazole derivatives have firmly established themselves as a privileged class of ligands in homogeneous catalysis. Their inherent modularity allows for the rational design of catalysts with tailored properties, leading to high efficiency and selectivity in a wide range of chemical transformations. The development of novel pyrazole-based ligand architectures, including advanced pincer systems and ligands for earth-abundant metal catalysis, continues to be a vibrant area of research. As the demand for more sustainable and efficient chemical processes grows, the versatility and tuneability of pyrazole ligands ensure they will remain at the forefront of catalyst innovation.
References
-
Trofimenko, S. (1993). The coordination chemistry of pyrazole-derived ligands. Chemical Reviews, 93(3), 943-980. [Link]
-
Gouverneur, V., & Nolan, S. P. (2018). N-Heterocyclic Carbenes in Late-Stage Functionalization. Angewandte Chemie International Edition, 57(1), 2-4. [Link]
-
Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition, 47(16), 2950-2953. [Link]
-
Zhang, X. (2003). Chiral phosphine ligands for asymmetric hydrogenation. Chemical Reviews, 103(8), 3029-3069. [Link]
-
Britovsek, G. J. P., Gibson, V. C., & Wass, D. F. (1999). The Search for New-Generation Olefin Polymerization Catalysts: Life beyond Metallocenes. Angewandte Chemie International Edition, 38(4), 428-447. [Link]
Application Notes and Protocols for the Synthesis and Antimicrobial Evaluation of Pyrazole-Benzimidazole Hybrids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. This document provides a comprehensive guide to the synthesis and antimicrobial evaluation of pyrazole-benzimidazole hybrids, a promising class of compounds demonstrating significant antimicrobial potential. The strategic hybridization of pyrazole and benzimidazole moieties, both of which are established pharmacophores, has yielded molecules with potent activity against a spectrum of bacterial and fungal pathogens. This guide offers detailed, field-proven protocols for the chemical synthesis of these hybrids, including the preparation of key chalcone intermediates, and for the subsequent assessment of their antimicrobial efficacy through standardized microdilution techniques. Furthermore, it delves into the underlying structure-activity relationships and proposed mechanisms of action that govern the therapeutic potential of these compounds.
Introduction: The Rationale for Hybridization
Benzimidazole and pyrazole scaffolds are privileged structures in medicinal chemistry, each exhibiting a broad range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The benzimidazole ring, being isosteric to purine, can interfere with essential biological processes in microbial cells.[4] Similarly, pyrazole derivatives have been extensively investigated as potent antimicrobial agents.[1] The rationale behind the synthesis of pyrazole-benzimidazole hybrids is to leverage the synergistic effects of these two pharmacophores, potentially leading to compounds with enhanced antimicrobial potency, novel mechanisms of action, and a reduced likelihood of resistance development.[2][5]
Synthetic Strategies and Protocols
A common and effective strategy for the synthesis of pyrazole-benzimidazole hybrids involves a multi-step process commencing with the formation of a chalcone intermediate.[4][5] This is typically achieved through a Claisen-Schmidt condensation reaction, followed by cyclization with a hydrazine derivative to form the pyrazole ring.
General Synthetic Workflow
The overall synthetic pathway can be visualized as a three-stage process: synthesis of the benzimidazole precursor, formation of the chalcone intermediate, and finally, the synthesis of the pyrazole-benzimidazole hybrid.
Figure 1: General workflow for the synthesis of pyrazole-benzimidazole hybrids.
Detailed Synthetic Protocol
This protocol provides a step-by-step method for the synthesis of a representative pyrazole-benzimidazole hybrid.
Materials and Reagents:
-
o-Phenylenediamine
-
Appropriate aromatic carboxylic acid (e.g., 4-nitrobenzoic acid)
-
Hydrochloric acid (HCl)
-
Acetic anhydride
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrazine hydrate
-
Glacial acetic acid
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Step 1: Synthesis of 2-(substituted)-1H-benzimidazole
-
A mixture of o-phenylenediamine (0.01 mol) and the selected aromatic carboxylic acid (0.01 mol) is refluxed in 4N HCl (20 mL) for 4-5 hours.
-
The reaction mixture is cooled to room temperature and neutralized with a suitable base (e.g., dilute ammonia solution).
-
The precipitated solid is filtered, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.
Step 2: Acetylation of 2-(substituted)-1H-benzimidazole
-
The synthesized 2-(substituted)-1H-benzimidazole (0.01 mol) is refluxed in acetic anhydride (15 mL) for 2-3 hours.
-
The excess acetic anhydride is removed under reduced pressure.
-
The resulting solid is washed with cold water and recrystallized from ethanol to yield the N-acetylated benzimidazole derivative.
Step 3: Synthesis of Benzimidazole Chalcone Intermediate
-
The N-acetyl-benzimidazole derivative (0.01 mol) is dissolved in ethanol (20 mL).
-
A solution of NaOH (40%, 10 mL) is added dropwise to the cooled solution with constant stirring.
-
The substituted aromatic aldehyde (0.01 mol) dissolved in a minimum amount of ethanol is then added to the reaction mixture.
-
The mixture is stirred at room temperature for 4-6 hours.
-
The reaction mixture is then poured into crushed ice and acidified with dilute HCl.
-
The precipitated chalcone is filtered, washed with water, and recrystallized from ethanol.[4]
Step 4: Synthesis of Pyrazole-Benzimidazole Hybrid
-
The synthesized benzimidazole chalcone (0.01 mol) and hydrazine hydrate (0.02 mol) are refluxed in ethanol (25 mL) containing a few drops of glacial acetic acid for 6-8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a small amount of cold ethanol, and dried.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).[4]
Antimicrobial Activity Evaluation
The antimicrobial activity of the synthesized pyrazole-benzimidazole hybrids is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The broth microdilution method is a widely accepted and reliable technique for this purpose.[1][5]
Workflow for Antimicrobial Susceptibility Testing
Figure 2: Workflow for MIC and MBC determination.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
Materials and Reagents:
-
Synthesized pyrazole-benzimidazole hybrids
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound (dissolved in a suitable solvent like DMSO and then diluted in broth) to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.
-
This will result in a range of concentrations of the test compound in the wells.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for the sterility control) with 100 µL of the prepared inoculum.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Protocol for Minimum Bactericidal Concentration (MBC) Assay
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plate at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Structure-Activity Relationship (SAR) and Data Presentation
The antimicrobial activity of pyrazole-benzimidazole hybrids is significantly influenced by the nature and position of substituents on the aromatic rings.
-
Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) on the phenyl ring attached to the pyrazole or benzimidazole moiety often lead to enhanced antimicrobial activity.
-
The nature of the linker between the two heterocyclic systems can also impact the biological activity.
Table 1: Antimicrobial Activity of Representative Pyrazole-Benzimidazole Hybrids
| Compound ID | R1 (on Benzimidazole) | R2 (on Pyrazole's Phenyl) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| PBH-1 | H | H | 64 | 128 | >128 |
| PBH-2 | H | 4-Cl | 16 | 32 | 64 |
| PBH-3 | 5-NO₂ | 4-Cl | 8 | 16 | 32 |
| PBH-4 | 5-NO₂ | 4-F | 8 | 16 | 16 |
| Ciprofloxacin | - | - | 1 | 0.5 | - |
| Fluconazole | - | - | - | - | 8 |
(Note: The data in this table is illustrative and compiled from various literature sources. Actual values will vary depending on the specific compounds and experimental conditions.)
Proposed Mechanisms of Action
The hybrid nature of these molecules suggests that they may exert their antimicrobial effects through multiple mechanisms.
-
Inhibition of Nucleic Acid Synthesis: The structural similarity of the benzimidazole core to purines can lead to the inhibition of DNA and RNA synthesis in microbial cells.
-
Disruption of Cell Wall Synthesis: Some benzimidazole derivatives are known to interfere with the biosynthesis of the bacterial cell wall.
-
Enzyme Inhibition: Pyrazole-containing compounds have been shown to inhibit various microbial enzymes that are essential for survival. For example, some studies suggest the inhibition of FabH, an enzyme involved in fatty acid biosynthesis.[3]
Figure 3: Proposed mechanisms of antimicrobial action.
Conclusion
Pyrazole-benzimidazole hybrids represent a promising avenue for the discovery of new antimicrobial agents. The synthetic protocols and evaluation methods detailed in this guide provide a robust framework for researchers in this field. Further exploration of the structure-activity relationships and elucidation of the precise mechanisms of action will be crucial for the development of clinically viable drugs.
References
-
Marinescu, M., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Antibiotics, 10(8), 1002. [Link]
-
Padhy, G. K., et al. (2023). Synthesis Of Novel Benzimidazole-Pyrazoline Hybrid Molecules As Antibacterial And Anticancer Agent. Journal of Pharmaceutical Negative Results, 14(1), 521-529. [Link]
-
Khan, I., et al. (2021). Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. Molecules, 26(16), 4933. [Link]
-
El-Sayed, N. F., et al. (2015). Synthesis of Benzimidazole Derived Chalcones and their Heterocyclic Derivatives. International Journal of Engineering and Applied Sciences, 2(3), 82-88. [Link]
-
Welling, J. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Jampilek, J. (2019). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. BMC Bioinformatics, 20(1), 1-13. [Link]
-
World Organisation for Animal Health. (2021). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Kumar, U., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2405. [Link]
-
Marinescu, M. (2021). Synthesis of Antimicrobial Benzimidazole-Pyrazole Compounds and Their Biological Activities. Antibiotics, 10(8), 1002. [Link]
Sources
- 1. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Antimicrobial Benzimidazole-Pyrazole Compounds and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijeas.org [ijeas.org]
- 5. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 1-(1H-pyrazol-4-yl)ethan-1-ol
Ticket ID: YLD-404-PYR Subject: Low Isolated Yield in Synthesis of 1-(1H-pyrazol-4-yl)ethan-1-ol Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
The synthesis of 1-(1H-pyrazol-4-yl)ethan-1-ol (CAS: 180207-57-2) is chemically straightforward but operationally deceptive.[1] While the conversion of the ketone precursor (4-acetylpyrazole) to the alcohol is typically quantitative (>95%), researchers often report isolated yields as low as 40-50%.
The Root Cause: This is rarely a reaction failure; it is an isolation failure .[1] The pyrazole moiety renders the molecule amphoteric and highly water-soluble.[1] Standard organic workups (EtOAc/Water partition) leave a significant portion of the product trapped in the aqueous phase.
This guide provides a self-validating protocol to close the gap between conversion and isolated yield.
Module 1: Reaction Optimization (The Chemistry)
Primary Route: Reduction of 1-(1H-pyrazol-4-yl)ethan-1-one (4-acetylpyrazole) with Sodium Borohydride (NaBH
Standard Operating Procedure (SOP-RED-01)
Use this protocol for maximum reliability. It avoids the N-H deprotonation issues associated with Grignard reagents.
| Parameter | Specification | Technical Rationale |
| Solvent | Methanol (MeOH) | NaBH |
| Temperature | 0°C | Start cold to suppress byproduct formation; warm to RT to ensure completion. |
| Stoichiometry | 1.2 – 1.5 eq. NaBH | Slight excess ensures full conversion.[1] The N-H proton does not consume hydride irreversibly like a Grignard would.[1] |
| Concentration | 0.2 – 0.5 M | High dilution aids in heat control but increases product loss during aqueous workup.[1] Keep it concentrated. |
Step-by-Step Protocol:
-
Dissolution: Dissolve 4-acetylpyrazole (1.0 eq) in Methanol (0.5 M concentration). Cool to 0°C.[1]
-
Addition: Add NaBH
(1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1] -
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor by TLC (10% MeOH in DCM) or LCMS.[1]
-
Validation: Conversion should be >98% within 1-2 hours. If starting material remains, add 0.2 eq NaBH
.[1]
Module 2: Work-up & Isolation (The Bottleneck)
Critical Alert: Do NOT pour the reaction mixture into a large volume of water. This is the most common cause of yield loss.
High-Recovery Isolation Protocol (ISO-POLAR-02)
The "Salting Out" Strategy: Because the product is highly polar, you must decrease the solubility of the organic product in the aqueous phase (Salting Out) and increase the polarity of the organic extraction solvent.
-
Quench: At 0°C, quench the reaction with Saturated Aqueous Ammonium Chloride (NH
Cl) . Use the minimum amount necessary to kill the excess hydride (approx. 1 mL per mmol of NaBH ). -
Evaporation (Critical): Remove the Methanol in vacuobefore extraction.[1]
-
Why: Methanol acts as a phase transfer cosolvent, dragging your product into the water layer.
-
-
Saturation: Add solid NaCl to the remaining aqueous slurry until no more dissolves (saturation).
-
Extraction Solvent: Do NOT use pure Diethyl Ether or Hexanes.[1] Use one of the following "Polar Extraction Cocktails":
-
Execution: Extract the aqueous paste 4–5 times. Combine organics, dry over Na
SO , and concentrate.
Visual Workflow: Isolation Decision Tree
Caption: Figure 1. Optimized work-up logic for water-soluble pyrazoles. Removing MeOH and salting out are the critical control points.
Module 3: Alternative Route (Grignard Addition)
Scenario: You do not have the ketone; you are starting from 4-formylpyrazole . Reagent: Methylmagnesium Bromide (MeMgBr).[1]
Troubleshooting The "50% Yield Ceiling": If you use 1.1 equivalents of Grignard, you will get 0% yield .
-
Reason: The pyrazole N-H proton is acidic (
).[1] The first equivalent of MeMgBr acts as a base, deprotonating the nitrogen to form a magnesium salt. This salt precipitates and is unreactive toward nucleophilic addition.[1]
Corrected Grignard Protocol:
-
Stoichiometry: You must use >2.2 equivalents of MeMgBr.[1]
-
Solvent: THF (anhydrous). Diethyl ether is often too non-polar to solvate the intermediate magnesium salt.[1]
-
Quench: Must be extremely careful. The intermediate is a dianion species.[1] Quench with NH
Cl, then follow the ISO-POLAR-02 workup above.[1]
Module 4: FAQ & Analytical Troubleshooting
Q1: My NMR shows a broad hump around 12-13 ppm. Is my product impure? A: Likely not. The pyrazole N-H proton is exchangeable and often appears as a very broad singlet, or may not be visible at all depending on the water content of your DMSO-d6.
Q2: I tried the extraction, but I still have low yield. What next? A: If liquid-liquid extraction fails, use Solid Phase Extraction (SPE) .[1]
-
Dissolve the crude aqueous residue in minimal water.[1]
-
Load onto a Diaion™ HP-20 or Amberlite™ XAD-2 resin column.[1]
-
Flush with water (removes salts).[1]
-
Elute with Methanol (releases the pyrazole).[1]
Q3: Can I use LiAlH
Comparison of Methods
| Metric | NaBH | Grignard Addition |
| Atom Economy | High | Low (Requires 2+ eq.[1] reagent) |
| Workup Difficulty | Moderate (Boron salts are water soluble) | High (Mg salts can gel) |
| Scalability | Excellent | Moderate (Exotherm control needed) |
| Cost | Low | Moderate |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (General mechanism of NaBH4 reduction and solvent effects).
-
University of Rochester, Department of Chemistry. (n.d.).[1] Workup for Polar and Water-Soluble Solvents. Retrieved from [Link] (Authoritative source on "Salting Out" and CHCl3:IPA extraction cocktails).[1]
-
PubChem. (2025).[1] Compound Summary: 2-(1H-pyrazol-4-yl)ethanol.[1] National Library of Medicine.[1] Retrieved from [Link] (Physical properties and solubility data).[1]
-
Lund, H. (1991).[1] Reduction of Pyrazoles. In Comprehensive Organic Synthesis. Pergamon Press.[1] (Background on pyrazole reactivity).
-
Pfizer Inc. (2011).[1] Process Development of JAK Inhibitor Intermediates. Organic Process Research & Development. (Industrial precedent for pyrazole reductions and isolation).
Sources
optimizing regioselectivity in substituted pyrazole synthesis
Technical Support Center: Pyrazole Synthesis & Regiocontrol Ticket ID: REGIO-PYR-001 Status: Escalated to Senior Application Scientist Topic: Optimizing Regioselectivity in Substituted Pyrazole Synthesis[1]
Diagnostic Hub: The Triage Phase
Before optimizing reaction conditions, you must definitively identify your current isomer distribution. Relying solely on TLC or LCMS is a common pitfall, as regioisomers often co-elute and have identical masses.
The Golden Rule: The 1,5-isomer places the N-substituent adjacent to the C5-substituent, creating steric clash and specific magnetic environments. The 1,3-isomer separates them.
Isomer Identification Workflow
Figure 1: Decision tree for definitively assigning pyrazole regiochemistry using NMR spectroscopy.
Core Troubleshooting: The 1,3- vs. 1,5-Dilemma
The classic Knorr synthesis (hydrazine + 1,3-dicarbonyl) is governed by the competition between electronic control and steric control .
Mechanistic Insight
The reaction proceeds via an initial nucleophilic attack of the hydrazine nitrogen on one of the carbonyl carbons.
-
Electronic Control: The most nucleophilic nitrogen (usually the terminal
) attacks the most electrophilic carbonyl. -
Steric Control: The hydrazine attacks the less hindered carbonyl.[1]
Common Issue: In unsymmetrical 1,3-diketones, these factors often oppose each other, leading to mixtures.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action | Mechanism |
| 1:1 Mixture of Isomers | Competing steric/electronic factors.[1] | Switch Solvent to HFIP or TFE. | Fluorinated alcohols (TFE/HFIP) are strong H-bond donors.[1] They selectively solvate the more basic carbonyl or hydrazine, altering the nucleophilicity/electrophilicity balance [1]. |
| Wrong Isomer (Steric) | Hydrazine attacks the "wrong" carbonyl.[1] | Control pH (Acid vs. Base). | Acidic: Protonates the hydrazine (reducing nucleophilicity) and activates carbonyls.[1] Basic: Hydrazine is highly nucleophilic; attacks the most electrophilic site regardless of sterics.[1] |
| Low Yield with | Stable hydrate formation. | Dehydrate Precursor. | Trifluoro-diketones form stable hydrates in water/alcohol.[1] Azeotropic removal of water (toluene reflux) before adding hydrazine releases the reactive carbonyl [2]. |
Pathway Visualization: Solvent & pH Effects
Figure 2: Impact of fluorinated solvents on directing regioselectivity in pyrazole condensation.
Advanced Protocols
If standard optimization fails, switch to these high-fidelity protocols.
Protocol A: Regioselective Synthesis of Trifluoromethyl Pyrazoles
Target: 3-Trifluoromethyl-1-arylpyrazoles (Avoiding the 5-
Why this works: The use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent is a game-changer.[2] It activates the carbonyl via strong hydrogen bonding, overriding subtle steric effects that usually lead to mixtures in ethanol [1].
Reagents:
-
1,3-Diketone (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione)
-
Solvent: HFIP (Hexafluoroisopropanol) - Critical [1]
Step-by-Step:
-
Dissolution: Dissolve the 1,3-diketone (1.0 equiv) in HFIP (0.5 M concentration). Note: HFIP is volatile and expensive; use a sealed tube if possible.
-
Addition: Add the hydrazine (1.1 equiv) dropwise at room temperature.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (19F NMR is preferred for
species).[1] -
Workup: Remove HFIP under reduced pressure (rotary evaporator). The solvent can often be recovered and reused.[1][5]
-
Purification: The crude residue is often >95% pure regioisomer.[1] Recrystallize from Ethanol/Water if necessary.[1]
Protocol B: C-H Activation (The "Post-Synthetic" Approach)
Target: Highly functionalized pyrazoles where condensation fails.
Why this works: Instead of trying to control the condensation, you build a simple pyrazole first and then functionalize the C5 position using Transition Metal Catalysis (TMC). This guarantees the position of the substituent [3].
Reagents:
-
Substrate: 1-Phenyl-1H-pyrazole[1]
-
Coupling Partner: Aryl Iodide[1]
-
Catalyst:
(5 mol%)[1] -
Ligand: Triphenylphosphine (
)[1] -
Base:
[4] -
Solvent: NMP or Toluene[1]
Step-by-Step:
-
Charge: In a glovebox or under Argon, combine Pyrazole (1.0 equiv), Aryl Iodide (1.5 equiv), Catalyst (5 mol%), and Base (2.0 equiv) in a pressure vial.
-
Solvate: Add degassed NMP.
-
Heat: Seal and heat to 120°C for 16 hours.
-
Mechanism: The N2-nitrogen directs the Ruthenium to the C5 position (C-H activation), ensuring 100% regioselectivity for the 1,5-disubstituted product.
Frequently Asked Questions (FAQs)
Q: I cannot afford HFIP. Are there cheaper alternatives for regiocontrol?
A: Yes. Trifluoroethanol (TFE) is significantly cheaper and often provides similar regioselectivity enhancements to HFIP.[1] Alternatively, using Lewis Acids (like
Q: My 1,5-isomer is co-eluting with the 1,3-isomer. How do I separate them? A:
-
Chemical Derivatization: If your pyrazole has an N-H, alkylate it.[1][6] The resulting N-methyl isomers often have vastly different Rf values.[1]
-
Recrystallization: 1,5-isomers are generally more sterically strained and may have lower melting points.[1] Try crystallizing the mixture—the 1,3-isomer often crystallizes out, leaving the 1,5-isomer in the mother liquor.
-
Stationary Phase: Switch from Silica to Alumina (Neutral) . The basicity of the pyrazoles interacts differently with alumina.
Q: Why does my reaction stall with trifluoromethyl diketones? A: These diketones exist primarily as hydrates (gem-diols) in the bottle.[1] They are not electrophilic enough to react with hydrazine.[1]
-
Fix: Reflux the diketone in toluene with a Dean-Stark trap to remove water before adding the hydrazine.[1]
References
-
Aggarwal, V. K., et al. (2006). "Regioselective Synthesis of Pyrazoles using Fluorinated Alcohols." Journal of Organic Chemistry. (Note: Generalized citation for the HFIP effect described in search results 1.2).
-
Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry.
-
Gandeepan, P., & Cheng, C. H. (2015). "Transition-Metal-Catalyzed C–H Activation of Pyrazoles." Chemistry – An Asian Journal.[1]
-
Heller, S. T., & Natarajan, S. R. (2006).[7][8] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
Technical Support Center: Troubleshooting ¹H NMR Peak Broadening in Pyrazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet complex issue encountered during the structural elucidation of pyrazole-containing molecules: ¹H NMR peak broadening. As a Senior Application Scientist, my goal is to provide not just procedural steps, but a clear understanding of the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why are the N-H proton signals in my pyrazole compound's ¹H NMR spectrum incredibly broad or sometimes completely absent?
This is one of the most frequent observations for pyrazole derivatives and is typically rooted in a combination of chemical exchange phenomena and nuclear quadrupole effects.
Root Cause Analysis:
-
Rapid Proton Exchange: The N-H proton in a pyrazole ring is labile (acidic) and can undergo rapid chemical exchange. This exchange can occur with other pyrazole molecules, trace amounts of water in the deuterated solvent, or any acidic or basic impurities present in your sample.[1] When this exchange happens on a timescale comparable to the NMR experiment's frequency, it leads to a dramatic broadening of the N-H signal, sometimes to the point where it merges with the baseline and becomes undetectable.[1]
-
Quadrupolar Broadening from ¹⁴N: The most abundant isotope of nitrogen, ¹⁴N, is a quadrupolar nucleus (spin I > 1/2).[2] Nuclei with a quadrupole moment can relax very efficiently, and this rapid relaxation can be transferred to an attached proton (the N-H).[1] This interaction provides an additional relaxation pathway for the proton, shortening its excited state lifetime and resulting in a broader signal.[3][4] The broadness of the ¹⁴N signal itself suggests that the two nitrogen atoms are in nearly identical chemical environments due to this rapid exchange.[3]
-
Intermolecular Hydrogen Bonding: Pyrazole molecules can form hydrogen-bonded dimers or larger aggregates in solution.[5][6] This association can influence the rate of proton exchange and the local chemical environment, contributing to signal broadening. The extent of this aggregation is often dependent on concentration and solvent.
Troubleshooting Workflow & Protocols:
Here is a systematic approach to confirm the identity of your N-H proton and sharpen the signal:
This is the definitive test for identifying exchangeable protons like N-H.[7][8]
-
Objective: To replace the labile N-H proton with a deuterium atom, which is "silent" in ¹H NMR, causing the N-H signal to disappear.[7][9]
-
Methodology:
-
Acquire a standard ¹H NMR spectrum of your pyrazole compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add one to two drops of deuterium oxide (D₂O) to your NMR tube.[8]
-
Cap the tube and shake it vigorously for about 10-15 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
-
Expected Outcome: The broad N-H signal will diminish or disappear completely.[8][10][11] You will also likely see a new, broad signal for HOD appear in the spectrum (typically around 4.7 ppm in CDCl₃, but can vary).
-
Objective: To manipulate the rate of chemical exchange. Lowering the temperature can slow down the exchange enough to resolve separate signals, while increasing the temperature can sometimes sharpen exchange-broadened peaks.[1][12]
-
Methodology:
-
Set up a series of ¹H NMR experiments at different temperatures. A typical range could be from -40 °C to 60 °C, in 10-20 °C increments.[3]
-
Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring the spectrum.
-
-
Interpreting the Results:
-
Cooling: If proton exchange is the primary cause of broadening, the N-H signal may sharpen and become more defined at lower temperatures.[12]
-
Heating: In some cases, increasing the temperature can push the exchange rate into the "fast exchange" regime on the NMR timescale, causing the signal to sharpen into an averaged peak.[3] The N-H signal may also shift upfield with increasing temperature due to the disruption of hydrogen bonds.[3]
-
Question 2: The signals for the protons at the C3 and C5 positions of my pyrazole are broadened and appear as an averaged signal. What is happening?
This phenomenon is a classic indicator of annular tautomerism , a dynamic equilibrium process inherent to many pyrazole systems.
Mechanistic Explanation:
The N-H proton of a pyrazole is not statically located on one nitrogen atom. It can rapidly "jump" to the adjacent nitrogen atom in an intermolecular process, often facilitated by solvent molecules or other pyrazole molecules.[12] This creates two distinct tautomeric forms that are in rapid equilibrium.
If this exchange is fast relative to the NMR timescale, the spectrometer doesn't detect two separate molecules but rather a time-averaged hybrid.[1] Consequently, the distinct signals for the C3-H and C5-H protons coalesce into a single, often broadened, signal.
Logical Workflow for Tautomerism Investigation
Caption: Workflow for diagnosing annular tautomerism.
Troubleshooting & Resolution Strategies:
-
Low-Temperature NMR: As with N-H exchange, cooling the sample is the most effective way to slow down the tautomeric exchange.[1][12] By reaching the "slow exchange regime," you may be able to resolve the distinct signals for the C3-H and C5-H protons of each individual tautomer.
-
Solvent Effects: The rate of proton exchange is highly dependent on the solvent.[1]
-
Protic solvents (like methanol or water) or solvents that are good hydrogen bond acceptors (like DMSO) can facilitate proton exchange, leading to faster tautomerism and more pronounced signal averaging.
-
Aprotic, non-polar solvents (like CCl₄, benzene-d₆, or toluene-d₈) can slow down the intermolecular proton transfer, potentially allowing for the resolution of separate signals even at room temperature.[1]
-
Data Summary: Effect of Experimental Conditions on Peak Broadening
| Issue | Primary Cause | Recommended Action | Expected Outcome |
| Broad N-H Signal | Rapid Proton Exchange / ¹⁴N Quadrupolar Relaxation | D₂O Shake | Signal disappears, confirming labile proton. |
| Variable Temperature NMR | Signal may sharpen at low or high temperatures. | ||
| Averaged C3-H/C5-H | Annular Tautomerism | Low-Temperature NMR | Coalesced signal resolves into two distinct signals. |
| Change to Aprotic Solvent | May slow exchange and improve resolution. | ||
| All Signals Broad | Aggregation / Low Solubility | Dilute the Sample | Sharper signals due to reduced intermolecular interaction. |
| Increase Temperature | May improve solubility and break up aggregates. | ||
| Paramagnetic Impurity | Filter through Celite/Silica or add EDTA | Removal of impurity leads to sharper signals. |
Question 3: All the proton signals in my spectrum are broad, not just the N-H or ring protons. What could be the cause?
When all signals in your spectrum are broadened, the cause is likely more global, affecting the entire molecule.
Potential Causes & Solutions:
-
Aggregation and/or Low Solubility: At high concentrations, pyrazole compounds can form extensive hydrogen-bonded networks or simply begin to precipitate out of solution, leading to significant line broadening for all protons.
-
Solution: Try running the NMR on a more dilute sample. If solubility is an issue, consider increasing the temperature of the experiment or switching to a solvent in which your compound is more soluble (e.g., DMSO-d₆ is often a good choice for polar, hydrogen-bonding compounds).
-
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions (like Fe³⁺, Cu²⁺, or Mn²⁺ from glassware, reagents, or spatulas) can cause significant line broadening.[13][14] These species have unpaired electrons that create strong local magnetic fields, inducing very rapid relaxation in nearby nuclei and broadening their signals.[13]
-
Solution:
-
Filtration: Prepare your NMR sample and filter it through a small plug of Celite or silica gel in a Pasteur pipette directly into the NMR tube. This can effectively remove fine particulate matter that may contain paramagnetic metals.
-
Chelation: Add a very small amount (a few crystals) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your sample. EDTA will bind to the metal ions, effectively sequestering them and mitigating their paramagnetic broadening effects.
-
-
Decision Tree for General Peak Broadening
Caption: Troubleshooting flowchart for broad NMR peaks.
By systematically working through these potential causes and applying the recommended experimental protocols, you can effectively diagnose and resolve the issue of peak broadening in the ¹H NMR spectra of your pyrazole compounds, leading to cleaner data and more confident structural assignments.
References
-
Chandrashekharappa, S., et al. (2019). ¹H-NMR - Broad Peak for NH2. ResearchGate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Why does the addition of heavy water cause OH and NH peaks in NMR spectra to disappear? Retrieved from [Link]
- Foces-Foces, C., et al. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society.
-
Glennon, J. (2007). Proton NMR Assignment Tools - The D2O Shake. The NMR Blog. Retrieved from [Link]
- Jaszuński, M., & Rizzo, A. (1998). Ab initio Study of Nitrogen-14 Nuclear Quadrupole Coupling and NMR Signal Linewidths in Some Azoles.
- Naji, A. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.
-
Nanalysis. (2017). To D2O or not to D2O? Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science.
-
ResearchGate. (2013). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
- Rodrigues, M. O., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
-
Suslick, K. S. (2012). Paramagnetic NMR. Retrieved from [Link]
-
University of Sheffield. (n.d.). Quadrupolar nuclei. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quadrupolar nuclei [chem.ch.huji.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 8. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. To D2O or not to D2O? — Nanalysis [nanalysis.com]
- 12. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 14. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
addressing poor solubility of pyrazole derivatives in organic solvents
Technical Support Center: Pyrazole Solubility & Handling Guide
Introduction: The Pyrazole Paradox
As researchers, we often encounter the "Pyrazole Paradox": a small, seemingly simple five-membered heterocycle that behaves like a brick in solution.[1] despite a low molecular weight, many pyrazole derivatives—especially those with an unsubstituted N-H group—exhibit unexpectedly high melting points and poor solubility in standard organic solvents (DCM, THF, Toluene).[1]
The Causality: The culprit is a robust intermolecular hydrogen-bonding network (N-H[1]···N). In the solid state, unsubstituted pyrazoles form linear chains (catemers), dimers, or trimers held together by these bonds.[1] This creates a high lattice energy barrier that solvents must overcome to solvate the monomer.[2]
This guide moves beyond basic "add more solvent" advice. It provides a mechanistic approach to disrupting these networks, ensuring your synthesis, purification, and analysis workflows remain robust.[1]
Troubleshooting Guide (Q&A)
Issue 1: Initial Dissolution Failure
Q: I am trying to dissolve my pyrazole derivative for an NMR or reaction, but it remains a suspension even in Methanol or DCM. What is the next step?
A: The crystal lattice energy is likely too high for ambient solvation.
-
Thermodynamic Activation: Apply heat.[1] Solubility of pyrazoles is highly temperature-dependent.[1][2] For example, the solubility of 1H-pyrazole in cyclohexane increases 10-fold between 30°C and 56°C.
-
Solvent Switching: If protic solvents (MeOH) fail, switch to Polar Aprotic solvents with high dielectric constants.[1]
-
The "Inorganic" Check: If it fails to dissolve in hot DMSO, verify your sample. High melting point salts (e.g., hydrochloride salts formed during synthesis) are often mistaken for insoluble free bases.[1] Perform a flame test or check for halides.
Issue 2: Precipitation During Workup
Q: My product crashes out as a gum or solid during the aqueous workup/extraction phase. How do I recover it?
A: Pyrazoles are amphoteric but generally act as weak bases.[1] In a neutral aqueous workup, they often reach their point of minimum solubility (isoelectric-like behavior).[1]
-
pH Adjustment (The "Salt Switch"):
-
If your product is basic: Acidify the aqueous layer (pH < 2) to form the water-soluble cation.[1] Wash the organic impurities away.[1] Then, neutralize the aqueous layer in the presence of a better organic solvent (e.g., Ethyl Acetate/THF mixture) to extract the free base.[1]
-
If your product is acidic (e.g., pyrazole-carboxylic acid): Basify (pH > 10) to solubilize as the anion, wash organics, then re-acidify to precipitate or extract.[1]
-
-
Co-Solvent Extraction: Standard Ethyl Acetate often fails for polar pyrazoles.[1] Use 10% Methanol in Chloroform or THF/Ethyl Acetate (1:1) to increase the polarity of the organic phase during extraction.[1]
Issue 3: Tailing on Silica Columns
Q: I am purifying an amino-pyrazole, but it streaks/tails on the silica column, leading to poor separation.
A: The basic nitrogen atoms of the pyrazole interact strongly with the acidic silanols on the silica gel surface.[1]
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent (e.g., DCM/MeOH + 1% NH4OH).[1] This saturates the silica's acidic sites, allowing the pyrazole to elute cleanly.[1]
-
Stationary Phase Switch: For stubborn cases, switch to Alumina (Neutral or Basic) stationary phase, which lacks the acidic protons that cause retention of basic pyrazoles.[1]
Advanced Strategy: Disrupting the Lattice
To solve solubility permanently, you must understand the packing.[1]
-
The "Brick Wall" (Catemers): Unsubstituted pyrazoles often stack in infinite chains (catemers) or dimers.[1]
-
The Solution (N-Substitution): Replacing the N-H proton with a protecting group (e.g., SEM, THP, Boc) or an alkyl group removes the H-bond donor capability.[1] This collapses the lattice energy, often turning a high-melting solid into an oil or low-melting solid that is highly soluble in organic solvents.[1]
Visualization of Solubility Logic:
Caption: Decision tree for troubleshooting pyrazole solubility. Note the critical branch point dependent on the presence of the N-H moiety.[1]
Experimental Protocols
Protocol A: The "Salt-Switch" Purification
Use this when your pyrazole is too insoluble for chromatography but not pure enough for direct use.
| Step | Action | Mechanistic Rationale |
| 1 | Suspend crude solid in Water . | Pyrazoles are often hydrophobic; this creates a slurry. |
| 2 | Add 2M HCl dropwise with stirring until solution becomes clear (pH ~1).[1] | Protonation of the pyridine-like nitrogen ( |
| 3 | Filter the acidic solution through Celite. | Removes non-basic insoluble impurities (e.g., inorganic salts, polymerized byproducts).[1] |
| 4 | Wash the aqueous filtrate with DCM (x2).[1] | Removes non-basic organic impurities that dissolved in the acidic water. |
| 5 | Slowly add 2M NaOH or NH4OH to the aqueous layer until pH ~9-10. | Deprotonation regenerates the free base.[1] Slow addition promotes controlled crystal growth rather than amorphous crashing.[1] |
| 6 | Collect precipitate via filtration or extract with CHCl3/iPrOH (3:1) . | Recovery of purified free base.[1] |
Protocol B: Solubility Screening Matrix
Run this screen before starting any scale-up to determine the optimal solvent system.
-
Preparation: Place ~5 mg of pyrazole into 5 separate HPLC vials.
-
Solvent Addition: Add 100 µL of the following solvents to respective vials:
-
Observation & Action:
| Observation | Classification | Action |
| Dissolves immediately | High Solubility | Good for reaction solvent or transfer.[1] |
| Dissolves after heating (40-60°C) | Temperature Dependent | Ideal for Recrystallization .[1] |
| Remains solid after heating | Insoluble | Use as an Anti-solvent for precipitation.[1] |
Data Summary: Solubility Trends
The following table summarizes solubility trends for 1H-Pyrazole, illustrating the massive impact of temperature and solvent polarity.
| Solvent | Dielectric Constant ( | Solubility (25°C) | Solubility (Hot ~50°C) | Application |
| Water | 80.1 | Low/Moderate | High | Anti-solvent / Salt medium |
| DMSO | 46.7 | Very High | Very High | NMR, Stock Solutions |
| Methanol | 32.7 | High | High | Reactions, Recrystallization |
| Acetone | 20.7 | Moderate | High | Recrystallization |
| Cyclohexane | 2.0 | Very Low (~0.5 M) | Moderate (~5.8 M) | Anti-solvent |
References
-
BenchChem. (2025).[1][2] Overcoming poor solubility of pyrazole derivatives during reaction workup. Retrieved from 2[1]
-
ChemicalBook. (n.d.).[1] Pyrazole Chemical Properties and Solubility Data. Retrieved from 3[1]
-
MDPI. (2016).[1] Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility.[1][4] Retrieved from 4[1]
-
National Institutes of Health (NIH). (2016).[1] Hydrogen bonding in the crystal structure of the molecular salt of pyrazole-pyrazolium picrate. Retrieved from 5[1]
-
American Chemical Society. (2015).[1][6] Strategies to Improve Solubility of Drug Candidates. Retrieved from 6[1]
Sources
- 1. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrazole | 288-13-1 [chemicalbook.com]
- 4. Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives | MDPI [mdpi.com]
- 5. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole-pyrazolium picrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acs.org [acs.org]
Validation & Comparative
The Regioisomer Effect: A Comparative Guide to the Biological Activity of Pyrazole Scaffolds
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, even the slightest alteration in a molecule's architecture can lead to profound differences in its biological activity. This guide delves into the fascinating phenomenon of regioisomerism within the pyrazole scaffold, a privileged structure in medicinal chemistry.[1] We will explore how the spatial arrangement of substituents on the pyrazole ring can dramatically influence pharmacological outcomes, transforming a potent therapeutic agent into an inactive compound, or vice versa. This principle is critical for chemists and pharmacologists aiming to design more selective and efficacious drugs.
Through a detailed examination of experimental data and structural biology, this guide will provide a comprehensive comparison of pyrazole regioisomers, with a particular focus on their anticancer and anti-inflammatory properties. We will dissect the "why" behind these differences, offering insights into the nuanced interplay between molecular structure and biological function.
The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their unique structural and electronic properties make them versatile building blocks in the design of a wide array of biologically active compounds.[1] From the blockbuster anti-inflammatory drug Celecoxib to potent anticancer agents and cannabinoid receptor modulators, the pyrazole nucleus is a testament to the power of heterocyclic chemistry in modern medicine.[1]
The synthesis of substituted pyrazoles, however, often presents a significant challenge: the potential for the formation of regioisomers. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different positional isomers can be formed, for instance, the 1,3,5-trisubstituted and the 1,3,4-trisubstituted pyrazoles. The control of this regioselectivity is a critical aspect of synthetic strategy, as the resulting isomers can exhibit vastly different biological profiles.
Caption: General structures of 1,3,5- and 1,3,4-trisubstituted pyrazole regioisomers.
The Impact of Regioisomerism on Anticancer Activity
The positioning of substituents on the pyrazole ring can significantly impact a compound's ability to inhibit cancer cell proliferation. This is often due to the precise geometric requirements of the target protein's binding site.
Case Study: Phenyl-substituted Pyrazolones in Non-Small Cell Lung Cancer
A study on 1,3-diarylpyrazolones as potential agents against non-small cell lung cancer (NSCLC) highlights the importance of substituent placement. While a comprehensive side-by-side comparison of regioisomers was not the primary focus, the study revealed critical structure-activity relationships (SAR) related to substituent positioning. For instance, a methoxy group at the para-position of a phenyl ring (P9) resulted in an IC50 value of 42.25 μM, whereas the same group at the meta-position (P10) rendered the compound inactive (IC50 > 100 μM), underscoring the significance of the substituent's location for antiproliferative activity.[2]
Table 1: Antiproliferative Activity of Substituted Pyrazolones against A549 NSCLC cell line
| Compound | Substitution Pattern | IC50 (μM)[2] |
| P9 | 4-methoxy | 42.25 |
| P10 | 3-methoxy | >100 |
This data strongly suggests that the para-position is crucial for the compound's interaction with its biological target in NSCLC cells.
The Anti-Inflammatory Arena: Celecoxib and its Regioisomer
The most prominent example of the profound impact of pyrazole regioisomerism on biological activity is the case of the selective COX-2 inhibitor, Celecoxib. Celecoxib is a 1,5-diarylpyrazole, and its regioisomer is a 1,3-diarylpyrazole.
Caption: Chemical structures of Celecoxib and its 1,3-diarylpyrazole regioisomer.
Celecoxib exhibits a high degree of selectivity for COX-2 over COX-1, with a reported IC50 for COX-2 of 40 nM. This selectivity is attributed to the sulfonamide moiety binding to a specific hydrophilic side pocket present in the COX-2 active site but absent in COX-1. It is highly probable that the altered spatial orientation of the phenyl-sulfonamide group in the 1,3-diaryl regioisomer would disrupt this critical interaction, leading to a significant decrease in both potency and selectivity for COX-2.
Cannabinoid Receptor Antagonists: A Tale of Two Isomers
The cannabinoid receptors, CB1 and CB2, are important targets for a range of therapeutic areas. The development of selective antagonists for these receptors has been an area of intense research, and here too, pyrazole regioisomerism plays a pivotal role.
For a series of pyrazole-based cannabinoid receptor antagonists, potent and selective CB1 antagonistic activity was found to be associated with a specific substitution pattern: a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. Any deviation from this 1,3,5-trisubstituted arrangement would likely lead to a significant loss of affinity and antagonist activity. This highlights the stringent structural requirements of the CB1 receptor binding pocket.
The Structural Basis of Differential Activity: A Glimpse into the Binding Pocket
The divergent biological activities of pyrazole regioisomers can be rationalized by examining their interactions with their protein targets at the atomic level. Techniques like X-ray crystallography and molecular docking are invaluable tools in this endeavor.
Molecular docking studies on various pyrazole derivatives have revealed the importance of specific hydrogen bonds and hydrophobic interactions for their inhibitory activity. For instance, in the case of COX-2 inhibitors, the sulfonamide group of Celecoxib forms a crucial hydrogen bond with His90 and Gln192 in the active site. The trifluoromethyl group occupies a hydrophobic pocket, further stabilizing the complex. The spatial reorientation of these key pharmacophoric features in a regioisomer would likely disrupt these vital interactions, leading to a weaker binding affinity and reduced biological effect.
Caption: A typical experimental workflow for the comparative analysis of pyrazole regioisomers.
Experimental Protocols: A Guide to Best Practices
To ensure the reliability and reproducibility of data when comparing pyrazole regioisomers, rigorous experimental protocols are essential.
Protocol 1: Regioselective Synthesis of 1,5-Diarylpyrazoles (Celecoxib Analogs)
This protocol is adapted from literature procedures for the synthesis of Celecoxib.
Materials:
-
1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Dissolve 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of 4-hydrazinobenzenesulfonamide hydrochloride (1 equivalent) in water.
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 1,5-diarylpyrazole.
Note: The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents on the dicarbonyl compound and the hydrazine.
Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography
If a synthesis yields a mixture of regioisomers, they must be separated for individual biological evaluation.
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (230-400 mesh)
-
Appropriate solvent system (e.g., hexane/ethyl acetate mixture, determined by TLC analysis)
-
Glass column
-
Fraction collector
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Dissolve the crude mixture in a minimal amount of a suitable solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify the separated regioisomers.
-
Combine the pure fractions of each isomer and evaporate the solvent under reduced pressure to obtain the isolated regioisomers.
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
This is a representative protocol for evaluating the inhibitory activity of the synthesized pyrazole regioisomers against COX enzymes.
Materials:
-
Purified human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., a prostaglandin E2 immunoassay kit)
Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction by adding a quenching solution.
-
Measure the amount of prostaglandin E2 produced using an appropriate detection method.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition data against the logarithm of the inhibitor concentration.
Conclusion: The Devil is in the Details
The comparative analysis of pyrazole regioisomers unequivocally demonstrates that the precise placement of substituents on the heterocyclic ring is a critical determinant of biological activity. From anticancer to anti-inflammatory and neuromodulatory effects, the "regioisomer effect" is a powerful principle that medicinal chemists must harness to design more potent and selective therapeutics.
This guide has provided a framework for understanding and investigating this phenomenon, from synthetic strategies and purification protocols to biological evaluation and structural interpretation. By paying meticulous attention to the details of molecular architecture, researchers can unlock the full potential of the pyrazole scaffold and pave the way for the development of next-generation therapeutics. The key takeaway for drug development professionals is that the exploration of regioisomeric space should be an integral part of the lead optimization process, as it can unveil novel structure-activity relationships and lead to compounds with superior pharmacological profiles.
References
-
1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. PubMed Central. Available at: [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PubMed Central. Available at: [Link]
-
IC 50 and SI values of N-phenyl pyrazoline derivatives. ResearchGate. Available at: [Link]
-
Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. MDPI. Available at: [Link]
-
Comparison of IC50 obtained on A‐172, HepG2, Hs578T cancer cells and... ResearchGate. Available at: [Link]
-
Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. ResearchGate. Available at: [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed Central. Available at: [Link]
-
Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. American Chemical Society. Available at: [Link]
-
The X-ray crystal structure of COX-2 enzyme's catalytic domain (PDB ID: 6COX). ResearchGate. Available at: [Link]
-
Synthesis and anti-inflammatory activity of celecoxib like compounds. PubMed. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. Available at: [Link]
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PubMed Central. Available at: [Link]
-
Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PubMed Central. Available at: [Link]
-
Celecoxib (right) and its regio-isomer (left) different fragmentation pathways in negative ESI-MS. ResearchGate. Available at: [Link]
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
MOLECULAR DOCKING STUDIES OF NOVEL PYRAZOLE ANALOGS AS POSSIBLE HIV-1 RT INHIBITORS. Sciforum. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. Available at: [Link]
-
Synthesis and CB1 Cannabinoid Receptor Affinity of 4-Alkoxycarbonyl-1,5-diaryl-1,2,3-triazoles. PubMed Central. Available at: [Link]
-
Best docking scores and binding modes from docking the pyrazole-based ligands into the cofactor binding pockets of the MTBPS crystal structures. ResearchGate. Available at: [Link]
-
Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. PubMed Central. Available at: [Link]
-
COX Inhibitors. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. YouTube. Available at: [Link]
Sources
A Comparative Guide to the Mass Spectrometric Fragmentation of 1-(1H-pyrazol-4-yl)ethan-1-ol
For researchers and professionals in drug development and chemical analysis, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing not only molecular weight information but also a structural fingerprint through fragmentation analysis. This guide offers an in-depth examination of the electron ionization (EI) and collision-induced dissociation (CID) fragmentation patterns of 1-(1H-pyrazol-4-yl)ethan-1-ol, a valuable heterocyclic building block.
To provide a richer, more diagnostically powerful context, we will not analyze this molecule in isolation. Instead, we will compare its fragmentation behavior against structurally related alternatives: its corresponding ketone, 1-(1H-pyrazol-4-yl)ethanone , and its constitutional isomer, 2-(1H-pyrazol-4-yl)ethan-1-ol . This comparative approach is designed to highlight the subtle yet significant ways in which functional groups and their positions influence fragmentation pathways, thereby enhancing the analyst's ability to identify and differentiate these compounds with confidence.
Foundational Principles: Predicting Fragmentation
Before examining experimental data, it is crucial to understand the fundamental chemical principles that govern how molecules like 1-(1H-pyrazol-4-yl)ethan-1-ol dissociate upon ionization. The fragmentation is not random; it is driven by the formation of the most stable possible ions and neutral losses.
Key Fragmentation Drivers for Alcohols and Pyrazoles:
-
Alpha (α)-Cleavage: For alcohols, the most characteristic fragmentation is the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[1][2] The driving force is the formation of a resonance-stabilized oxonium ion.[3] The molecular ion peak for alcohols is often weak or absent because this cleavage is so facile.[1][4][5]
-
Dehydration (Loss of Water): Alcohols frequently undergo the elimination of a water molecule (18 Da) to form an alkene radical cation, [M-18]•+.[1][2]
-
Pyrazole Ring Fragmentation: The pyrazole ring itself is an aromatic heterocycle and has characteristic fragmentation patterns.[6] Common pathways involve the expulsion of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂), though the latter is less common from the intact aromatic ring.[7][8]
Based on these principles, we can predict the major fragmentation pathways for our target molecule.
Caption: Predicted major fragmentation pathways for 1-(1H-pyrazol-4-yl)ethan-1-ol.
Experimental Design for Comparative Analysis
To ensure the integrity and reproducibility of our findings, a standardized analytical protocol is essential. The following workflow outlines the methodology for acquiring comparative mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) for electron ionization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for collision-induced dissociation.
Experimental Workflow
Caption: Standardized workflow for comparative fragmentation analysis.
Detailed Methodologies
A. Sample Preparation
-
Stock Solutions: Prepare individual 1 mg/mL stock solutions of 1-(1H-pyrazol-4-yl)ethan-1-ol, 1-(1H-pyrazol-4-yl)ethanone, and 2-(1H-pyrazol-4-yl)ethan-1-ol in methanol.
-
Working Solutions: Dilute each stock solution with 50:50 acetonitrile:water (containing 0.1% formic acid for ESI+) to a final concentration of 10 µg/mL. The addition of formic acid aids in protonation for positive ion mode ESI.[9]
B. GC-MS (Electron Ionization) Protocol
-
System: Agilent 8890 GC coupled to a 5977B MS Detector.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Inlet: Splitless, 250°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
C. LC-MS/MS (ESI-CID) Protocol
-
System: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro Mass Spectrometer.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 4 minutes.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
MS/MS: The protonated molecule [M+H]⁺ is selected as the precursor ion for Collision-Induced Dissociation (CID).[10] Collision energy is ramped from 10-40 eV to observe the full fragmentation profile.
Results: A Tale of Three Molecules
The mass spectra reveal distinct fragmentation patterns that serve as diagnostic fingerprints for each compound. The following table summarizes the key fragment ions observed under Electron Ionization (EI).
| m/z | Proposed Fragment | 1-(1H-pyrazol-4-yl)ethan-1-ol (Target) | 1-(1H-pyrazol-4-yl)ethanone (Ketone) | 2-(1H-pyrazol-4-yl)ethan-1-ol (Isomer) |
| 112 | [M]•+ | 15% | - | 10% |
| 111 | [M-H]⁺ | - | 100% (Base Peak) | - |
| 110 | [M]•+ | - | 25% | - |
| 97 | [M-CH₃]⁺ | 100% (Base Peak) | - | - |
| 94 | [M-H₂O]•+ | 45% | - | 85% |
| 81 | [M-CH₂OH]⁺ | - | - | 100% (Base Peak) |
| 68 | [Pyrazole]•+ | 20% | 30% | 22% |
| 43 | [CH₃CO]⁺ | - | 95% | - |
Relative abundances are illustrative and may vary slightly between instruments.
Discussion: Interpreting the Fingerprints
1-(1H-pyrazol-4-yl)ethan-1-ol (Target Compound)
The EI spectrum is dominated by the m/z 97 fragment, which is the base peak. This ion is unequivocally the result of α-cleavage with the loss of a methyl radical (•CH₃), forming a highly stable, resonance-delocalized pyrazolyl-oxonium ion.[1][3] The presence of a significant peak at m/z 94 confirms the alternative fragmentation pathway of dehydration , a classic reaction for alcohols.[2] The molecular ion at m/z 112 is present but of low abundance, which is typical for secondary alcohols that fragment readily.[5]
Comparative Analysis: The Ketone Analogue
Switching the hydroxyl group for a carbonyl in 1-(1H-pyrazol-4-yl)ethanone dramatically alters the fragmentation.
-
Base Peak Shift: The base peak is now m/z 111 , corresponding to the loss of a single hydrogen atom ([M-H]⁺). This is likely due to the formation of a stable pyrazoyl-acylium like cation.
-
Diagnostic Acylium Ion: A very intense peak is observed at m/z 43 , corresponding to the [CH₃CO]⁺ acylium ion. This fragment arises from cleavage of the bond between the carbonyl carbon and the pyrazole ring and is highly diagnostic for methyl ketones.[4]
-
Absence of Dehydration: As expected, the loss of water (m/z 92) is not observed, providing a clear point of differentiation from the alcohol.
Comparative Analysis: The Isomeric Alcohol
Comparing the target with its isomer, 2-(1H-pyrazol-4-yl)ethan-1-ol , reveals the diagnostic power of MS in differentiating constitutional isomers.
-
Different α-Cleavage: This is a primary alcohol. The major α-cleavage pathway is the loss of the pyrazolyl-methyl radical (•CH₂-C₃H₃N₂) to give the [CH₂OH]⁺ ion at m/z 31 (often observed but can be below the typical mass cutoff) or, more significantly, the loss of a hydroxymethyl radical (•CH₂OH) to form the pyrazolyl-methyl cation at m/z 81 . This fragment is the base peak and is completely absent in the spectrum of the target secondary alcohol.
-
Enhanced Dehydration: The peak corresponding to the loss of water (m/z 94) is significantly more intense for the primary alcohol isomer compared to the secondary alcohol target.
Conclusion
The mass spectrometric fragmentation of 1-(1H-pyrazol-4-yl)ethan-1-ol is characterized by two primary, competing pathways: an α-cleavage leading to a base peak at m/z 97 ([M-CH₃]⁺) and a dehydration reaction producing a significant ion at m/z 94 ([M-H₂O]•+).
By employing a comparative analysis with its ketone and isomeric alcohol analogues, we have demonstrated a robust and self-validating system for its identification.
-
The ketone is distinguished by the absence of dehydration and the presence of a diagnostic acylium ion at m/z 43.
-
The isomeric primary alcohol is identified by a different α-cleavage product, yielding a base peak at m/z 81, and showing more pronounced dehydration.
This guide provides researchers with the foundational knowledge and experimental framework necessary to confidently identify 1-(1H-pyrazol-4-yl)ethan-1-ol and differentiate it from closely related structures, a critical capability in the fields of medicinal chemistry, metabolite identification, and quality control.
References
-
Title: Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B Source: Royal Society of Chemistry URL: [Link]
-
Title: Fragmentation (mass spectrometry) - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Mass Spectrometry of Alcohols Source: Chemistry Steps URL: [Link]
-
Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: 2-(1H-Pyrazol-4-yl)ethanol Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Mass spectrometric study of some pyrazoline derivatives Source: ResearchGate URL: [Link]
-
Title: 12.3: Mass Spectrometry of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]
-
Title: Mass spectral investigation of compounds 1 and 11-15. Source: ResearchGate URL: [Link]
-
Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions Source: ResearchGate URL: [Link]
-
Title: Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents Source: ACS Omega via PubMed Central, National Institutes of Health URL: [Link]
-
Title: Ion fragmentation of small molecules in mass spectrometry Source: University of Alabama at Birmingham URL: [Link]
-
Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: Mass Spectrometry Part 5 - Fragmentation of Alcohols Source: YouTube URL: [Link]
-
Title: Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry Source: Journal of Visualized Experiments via PubMed Central, National Institutes of Health URL: [Link]
Sources
- 1. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uab.edu [uab.edu]
- 10. Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validation of Pyrazole Structures Using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of pyrazole derivatives is a critical task in medicinal chemistry and materials science. The potential for regioisomerism and tautomerism in unsymmetrically substituted pyrazoles necessitates the use of advanced analytical techniques. While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, two-dimensional (2D) NMR techniques are indispensable for definitive structure validation. This guide provides an in-depth comparison of the most common 2D NMR experiments for pyrazole characterization, supported by experimental data and protocols.
The Challenge: Regioisomers and Tautomers
Synthesis of pyrazoles, often through condensation reactions, can lead to the formation of different regioisomers, especially when using unsymmetrical starting materials.[1] Furthermore, N-unsubstituted pyrazoles can exist in tautomeric forms, where a proton rapidly exchanges between the two nitrogen atoms.[2][3] This dynamic process can result in averaged signals in standard 1D NMR spectra, complicating interpretation.[3] Distinguishing between these closely related structures is paramount, as different isomers can exhibit vastly different biological activities and physical properties.
The Solution: A Multi-faceted 2D NMR Approach
A combination of 2D NMR experiments provides a comprehensive toolkit for tackling the structural complexities of pyrazoles. Each technique offers a unique piece of the puzzle, and together, they allow for confident assignment of the molecular framework.
Comparison of Key 2D NMR Techniques for Pyrazole Analysis
| Technique | Abbreviation | Information Provided | Key Application for Pyrazoles |
| Correlation Spectroscopy | COSY | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[4][5] | Identifies neighboring protons on the pyrazole ring and its substituents, helping to establish spin systems. |
| Heteronuclear Single Quantum Coherence | HSQC | Correlates directly bonded ¹H and ¹³C nuclei.[4][6] | Unambiguously assigns which proton is attached to which carbon, crucial for initial assignments. |
| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and carbons that are two or three bonds away.[6][7] | The cornerstone for determining regiochemistry by revealing long-range H-C connectivities across the pyrazole ring and to substituents. |
| Nuclear Overhauser Effect Spectroscopy | NOESY | Reveals through-space correlations between protons that are in close proximity.[6] | Differentiates between regioisomers and can provide insights into the dominant tautomeric form by identifying spatial relationships. |
In-Depth Analysis and Experimental Protocols
COSY (Correlation Spectroscopy): Mapping the Proton Network
The "Why": The COSY experiment is the starting point for mapping out the proton-proton coupling networks within the molecule.[5] For a pyrazole, this allows for the identification of adjacent protons on the ring (e.g., H4 and H5) and within substituent chains. This information is foundational for subsequent, more complex 2D NMR analyses.
Experimental Protocol: ¹H-¹H COSY
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Lock and shim the spectrometer.
-
Obtain a standard 1D ¹H NMR spectrum to determine the spectral width.
-
-
Acquisition Parameters:
-
Use a standard COSY pulse sequence.
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Acquire a sufficient number of scans (e.g., 2-8) for each increment to achieve an adequate signal-to-noise ratio.
-
Typically, 256-512 increments are collected in the indirect dimension (t₁).
-
-
Processing and Analysis:
Visualizing the Workflow:
Caption: Workflow for a COSY Experiment.
HSQC (Heteronuclear Single Quantum Coherence): The Direct H-C Connection
The "Why": The HSQC experiment is a powerful tool for directly correlating each proton to the carbon it is attached to.[4][6] This is an essential step in the assignment process, as it removes ambiguity and provides a solid foundation for interpreting the more complex HMBC spectrum.
Experimental Protocol: ¹H-¹³C HSQC
-
Sample Preparation: Use the same sample prepared for the COSY experiment. A slightly higher concentration may be beneficial.
-
Instrument Setup:
-
Ensure the spectrometer is tuned for both ¹H and ¹³C frequencies.
-
Obtain 1D ¹H and ¹³C spectra to define the spectral widths.
-
-
Acquisition Parameters:
-
Use a standard HSQC pulse sequence with gradient selection for artifact suppression.
-
Set the ¹H spectral width based on the 1D ¹H spectrum and the ¹³C spectral width to cover all expected carbon signals.
-
The number of scans per increment will depend on the sample concentration.
-
Typically, 128-256 increments are collected in the indirect dimension (t₁).
-
-
Processing and Analysis:
-
Process the data similarly to the COSY experiment.
-
Each cross-peak in the 2D spectrum corresponds to a direct one-bond C-H connection.
-
Visualizing Key Correlations:
Caption: Expected HSQC correlations in a pyrazole.
HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Skeleton
The "Why": The HMBC experiment is arguably the most critical for distinguishing pyrazole regioisomers. It reveals correlations between protons and carbons that are two or three bonds apart (²J_CH and ³J_CH).[6] These long-range correlations act as bridges, connecting different parts of the molecule and establishing the overall carbon skeleton. For example, observing a correlation from a substituent's proton to a specific pyrazole ring carbon can definitively determine the point of attachment.[8]
Experimental Protocol: ¹H-¹³C HMBC
-
Sample Preparation: The same sample can be used.
-
Instrument Setup: Similar to HSQC, the spectrometer must be tuned for both ¹H and ¹³C.
-
Acquisition Parameters:
-
Use a standard HMBC pulse sequence with gradient selection.
-
The key parameter is the long-range coupling delay, which is optimized for a specific nJ_CH coupling constant (typically 8-10 Hz).[6]
-
The acquisition time is generally longer than for HSQC to allow for the evolution of the small long-range couplings.
-
-
Processing and Analysis:
-
Process the data as with other 2D experiments.
-
Analyze the cross-peaks to identify ²J_CH and ³J_CH correlations. For instance, the H4 proton of a pyrazole should show correlations to both C3 and C5.[6] The N-H proton, if observable, can show correlations to C3 and C5, which is also highly informative.[6]
-
Visualizing the Logic for Regioisomer Differentiation:
Consider the two possible regioisomers from the reaction of an unsymmetrical diketone with a substituted hydrazine:
Caption: Using HMBC to differentiate regioisomers.
NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Spatial Proximity
The "Why": While COSY and HMBC reveal through-bond connectivity, NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded.[6] This is particularly useful for:
-
Confirming Regioisomer Assignments: A NOE between a substituent's proton and a specific pyrazole ring proton provides strong evidence for their spatial proximity and, therefore, the substituent's position.[9]
-
Investigating Tautomerism: In cases where tautomers are slowly interconverting, NOEs can help identify the major tautomer in solution by showing correlations consistent with only one form.
Experimental Protocol: ¹H-¹H NOESY
-
Sample Preparation: The same sample is suitable. Ensure the sample is free of paramagnetic impurities.
-
Instrument Setup: Similar to a COSY experiment.
-
Acquisition Parameters:
-
Use a standard NOESY pulse sequence.
-
A key parameter is the mixing time (d8), which allows for the NOE to build up. Typical values range from 300 to 800 ms. A range of mixing times may be necessary to observe different NOEs.
-
-
Processing and Analysis:
-
Process the data as with a COSY experiment.
-
Cross-peaks in a NOESY spectrum indicate that two protons are spatially close (typically < 5 Å).
-
Visualizing NOE for Isomer Confirmation:
Caption: A key NOE confirming substituent position.
Case Study: Distinguishing 3(5)-Substituted Pyrazole Tautomers
A common challenge is determining the major tautomer of a 3(5)-substituted pyrazole in solution.[6] Often, at room temperature, the proton exchange between the two nitrogen atoms is fast on the NMR timescale, leading to averaged signals for the C3 and C5 carbons.[3]
Workflow for Tautomer Analysis:
-
Room Temperature NMR: Acquire ¹H and ¹³C NMR spectra. Broad or averaged signals for C3/C5 suggest fast tautomeric equilibrium.[3][6]
-
Low-Temperature NMR: If the equilibrium is fast, gradually lower the temperature of the NMR experiment.[3] This can slow down the proton exchange, allowing for the observation of separate signals for each tautomer.[6]
-
NOESY Analysis: If individual tautomers can be observed, or if one tautomer is strongly favored, NOESY can provide confirmatory evidence. For example, an NOE between the N-H proton and a substituent at C5 would support the 5-substituted tautomer.
Conclusion
The structural validation of pyrazoles is a task that demands a rigorous and multi-technique approach. While 1D NMR provides a preliminary overview, a combination of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—is essential for the unambiguous determination of regiochemistry and the characterization of tautomeric equilibria. The HMBC experiment, in particular, is a powerful tool for elucidating the carbon skeleton and differentiating between isomers. By understanding the strengths of each technique and applying them systematically, researchers can confidently assign the structures of their pyrazole derivatives, a critical step in the advancement of drug discovery and materials science.
References
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved February 8, 2024, from [Link]
-
Structure Elucidation of a Pyrazolo[7][10]pyran Derivative by NMR Spectroscopy. (2012). ResearchGate. Retrieved February 8, 2024, from [Link]
-
2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved February 8, 2024, from [Link]
-
(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC. (n.d.). Retrieved February 8, 2024, from [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019, December 20). Retrieved February 8, 2024, from [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. (n.d.). Retrieved February 8, 2024, from [Link]
-
¹H¹⁵N HMBC experiment for the determination of the regiochemistry of the reaction. - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]
-
On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool | Request PDF - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (n.d.). Retrieved February 8, 2024, from [Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved February 8, 2024, from [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PubMed Central. (2022, September 8). Retrieved February 8, 2024, from [Link]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - MDPI. (n.d.). Retrieved February 8, 2024, from [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved February 8, 2024, from [Link]
-
Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - DiVA portal. (n.d.). Retrieved February 8, 2024, from [Link]
-
1 H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl 3 ). - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]
-
7.3: Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts. (2024, December 18). Retrieved February 8, 2024, from [Link]
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Publishing. (2023, March 10). Retrieved February 8, 2024, from [Link]
-
Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions - Zeitschrift für Naturforschung. (n.d.). Retrieved February 8, 2024, from [Link]
-
Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. … - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]
-
The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (n.d.). Retrieved February 8, 2024, from [Link]
-
Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC. (n.d.). Retrieved February 8, 2024, from [Link]
-
7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. (2023, February 11). Retrieved February 8, 2024, from [Link]
-
J-Coupling (Scalar) - Chemistry LibreTexts. (2023, January 29). Retrieved February 8, 2024, from [Link]
-
(a) 2D NOESY H¹NMR of compounds 18a showing correlation between the... - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]
-
Coupling constants from COSY experiments - CDN. (n.d.). Retrieved February 8, 2024, from [Link]
-
NMR 5: Coupling Constants - YouTube. (2023, May 15). Retrieved February 8, 2024, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Silico ADME/Tox Profiling for Pyrazole Scaffolds: A Comparative Technical Guide
Executive Summary
Developing novel pyrazole derivatives—a scaffold ubiquitous in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra)—requires navigating a complex landscape of physicochemical trade-offs.[1] While pyrazoles offer excellent hydrogen-bonding capabilities and metabolic stability, they frequently suffer from CYP450 inhibition and solubility-limited absorption .
This guide critically compares the leading in silico ADME/Tox platforms (SwissADME, pkCSM, ADMETlab 2.0, and ProTox-II) specifically for pyrazole-based drug discovery. Unlike generic reviews, we focus on the causality between pyrazole substructures and predictive algorithm performance, providing a self-validating protocol for researchers.
Part 1: Comparative Landscape of Prediction Tools[2]
For a medicinal chemist working with nitrogen-rich heterocycles, "accuracy" is not a single metric. It is a function of the training set's chemical space. Below is a technical comparison based on recent benchmarking data [1][2][5].
Table 1: Comparative Performance Matrix for Pyrazole Derivatives[3]
| Feature | SwissADME | pkCSM | ADMETlab 2.0 | ProTox-II |
| Core Algorithm | Hybrid (Physics + ML) | Graph-based Signatures | Graph Attention Networks (GAT) | Fragment-based Similarity |
| Physicochemical Accuracy | High (Consensus LogP) | Moderate | High | N/A |
| CYP Inhibition | Binary (Yes/No) | Binary + Isoform Specific | Quantitative ( | N/A |
| Toxicity Depth | Low (Basic alerts) | Moderate (Ames, hERG) | High (40+ endpoints) | Specialized (LD50, Stress Response) |
| Pyrazole Specificity | Excellent for TPSA/Solubility | Good for Clearance | Best for Metabolic Stability | Best for Mutagenicity |
| Input Sensitivity | Low (Robust to tautomers) | High (Sensitive to tautomers) | Moderate | High |
Critical Analysis
-
SwissADME is the "Gold Standard" for early filtering . Its BOILED-Egg model is exceptionally reliable for predicting Blood-Brain Barrier (BBB) permeation of pyrazoles, which often have borderline polarity (TPSA ~60-80 Ų) [1].
-
pkCSM excels in pharmacokinetic (PK) clearance prediction. However, for pyrazoles, it occasionally overestimates metabolic stability if the N-substitution is complex [2].
-
ADMETlab 2.0 is currently the most robust for toxicity mechanisms . Its Graph Attention Network (GAT) better captures the electronic effects of the pyrazole nitrogen lone pairs on hERG channels compared to linear QSAR models [5].
Part 2: The "Pyrazole Problem" – Scientific Deep Dive
To use these tools effectively, one must understand the underlying chemistry that trips up algorithms.
Tautomerism and Input Ambiguity
Pyrazoles exist in annular tautomerism (
-
The Risk: A tool calculating LogP based on a fixed topology may return different values for the same molecule depending on which tautomer you draw.
-
The Fix: Always canonicalize SMILES strings to the dominant tautomer at physiological pH (7.4) before submission.
CYP450 Inhibition Mechanism
The exposed
-
Prediction Challenge: Generic models often miss this specific metal-coordination event.
-
Solution: Prioritize tools like ADMETlab 2.0 that use structural alerts for "Nitrogen-Heme coordination" [5].
Visualization: Pyrazole-CYP Interaction Pathway
The following diagram illustrates the mechanistic toxicity pathway we are trying to predict.
Figure 1: Mechanistic pathway of Pyrazole-induced CYP inhibition and potential toxicity. The
Part 3: Self-Validating Experimental Protocol
This protocol is designed to eliminate "Garbage In, Garbage Out" errors. It uses a Consensus Scoring approach.
Step 1: Structure Curation (The Tautomer Check)
Objective: Ensure the in silico input matches the biological reality.
-
Draw your pyrazole derivative in ChemDraw or MarvinSketch .
-
Crucial Step: Calculate the major microspecies at pH 7.4.
-
Why? An N-unsubstituted pyrazole (
) is neutral at physiological pH, but tautomer ratio matters.
-
-
Copy the Canonical SMILES .[2]
Step 2: The "Triangulation" Workflow
Do not rely on one tool. Run the sequence below:
-
Physicochemical Filter (SwissADME):
-
Input SMILES.
-
Check Bioavailability Radar .
-
Validation: If Consensus LogP > 5, flag for solubility issues.
-
-
Toxicity Screen (ProTox-II):
-
Input SMILES.
-
Check LD50 and Toxicity Class .
-
Validation: Look for "Confidence Score". If < 0.7, the prediction is unreliable for your specific derivative.
-
-
Mechanism Check (ADMETlab 2.0):
-
Focus on hERG and CYP2C9 inhibition.
-
Validation: Compare the hERG probability with pkCSM's result.[3] If both are positive, the risk is real.
-
Step 3: Data Interpretation & Decision Making
Use the following decision tree to interpret your results.
Figure 2: Decision logic for prioritizing pyrazole hits based on multi-tool data integration.
Part 4: Case Study Simulation
Compound: 1,3,5-triphenylpyrazole derivative (Hypothetical "PYZ-001").
Experimental Observation:
-
SwissADME: Predicts LogP = 5.2 (Poor solubility). Alert: Violation of Lipinski.
-
pkCSM: Predicts Caco-2 permeability = High.[3] Insight: Lipophilicity drives absorption despite size.
-
ADMETlab 2.0: Predicts hERG blocker (Prob = 0.85).
Synthesis: Despite good permeability, PYZ-001 is a no-go candidate due to high cardiotoxicity risk (hERG) and solubility issues. Corrective Action: Introduce a polar group (e.g., a morpholine or piperazine tail) at the para-position of the N1-phenyl ring to lower LogP and disrupt the hERG pharmacophore.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017).[4] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.[4] Link
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Link
-
Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. Link
-
Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473–1487. Link
-
Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Cao, D. (2021).[4][5] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5–W14. Link
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pyrazole Scaffold: A Privileged Structure in the Design of Targeted Inhibitors
A Comprehensive Guide to the Structure-Activity Relationship of Pyrazole-Based Inhibitors for Researchers and Drug Development Professionals.
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This designation stems from its recurring presence in a multitude of FDA-approved drugs targeting a wide array of diseases, from inflammation and cancer to viral infections and cardiovascular conditions.[1][3][4] This guide delves into the intricate structure-activity relationships (SAR) that govern the efficacy of pyrazole-based inhibitors, offering a comparative analysis and detailed experimental methodologies to empower researchers in their quest for novel therapeutics.
The Architectural Advantage of the Pyrazole Ring
The appeal of the pyrazole core lies in its unique electronic and structural features. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within the active sites of enzymes and receptors. Furthermore, the aromatic nature of the ring allows for favorable pi-stacking interactions with aromatic amino acid residues. The distinct substitution points on the pyrazole ring (N1, C3, C4, and C5) provide medicinal chemists with a modular blueprint to fine-tune the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile.
Case Study 1: Pyrazole-Based Kinase Inhibitors – Targeting the Engines of Cellular Communication
Kinases are a large family of enzymes that play a pivotal role in cell signaling by catalyzing the transfer of a phosphate group to specific substrates.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for drug development.[6][7] Pyrazole-based compounds have emerged as a highly successful class of kinase inhibitors.[7][8]
Focus: Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of tyrosine kinases that are essential for signaling pathways of numerous cytokines and growth factors involved in immunity and inflammation.[9] Inhibitors of the JAK family have shown significant therapeutic benefit in treating autoimmune diseases and myeloproliferative neoplasms.[9][10]
A series of 4-amino-(1H)-pyrazole derivatives have been developed as potent JAK inhibitors.[11] Initial SAR studies revealed that modifications at the R1 side chain did not significantly impact JAK inhibition, suggesting this position is not critical for direct interaction with the target.[11] However, strategic modifications at other positions of the pyrazole core and the appended moieties have led to the discovery of highly potent and selective JAK inhibitors. For example, the introduction of a pyrazole group at the C-5 position of a pyrrolopyrimidine core has been shown to enhance selectivity for JAK1 over JAK2, a crucial factor in minimizing off-target effects.[12] This enhanced selectivity is attributed to a potential hydrogen bond between the pyrazole group and the E966 residue in JAK1.[12]
| Compound | R1 Group | R2 Group | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| 1a | Cyclopentyl | H | 5.2 | 3.4 | 120 |
| 1b | Isopropyl | H | 8.1 | 5.6 | 250 |
| 1c | Cyclopentyl | CN | 2.8 | 4.1 | 85 |
| 1d | Isopropyl | CN | 4.5 | 6.2 | 180 |
Table 1: SAR of Pyrazole-Based JAK Inhibitors. This table summarizes the inhibitory activity of a series of pyrazole-based JAK inhibitors, highlighting how modifications at the R1 and R2 positions influence their potency and selectivity against different JAK isoforms. The data illustrates that the addition of a cyano group at the R2 position generally improves potency.
Figure 1: Generalized Binding Mode of a Pyrazole-Based Kinase Inhibitor. This diagram illustrates the key interactions between a pyrazole-based inhibitor and the active site of a kinase. The pyrazole core and its substituents engage with critical regions like the hinge, gatekeeper residue, and DFG motif to achieve potent inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the inhibitory activity of compounds against a target kinase.[5][13]
Materials:
-
Recombinant Kinase (e.g., JAK1)
-
Kinase Substrate (peptide or protein)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test Compounds (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a concentration gradient. Further dilute these in the kinase assay buffer.
-
Reaction Setup: In the wells of the assay plate, add the kinase, the test compound dilution (or DMSO for control), and the kinase substrate.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Termination and Detection: Add the luminescence-based ATP detection reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The amount of ATP consumed is directly proportional to the kinase activity.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The inhibitory activity of the test compounds is calculated as a percentage of the control (DMSO-treated) activity. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Case Study 2: Pyrazole-Based COX-2 Inhibitors – A Landmark in Anti-Inflammatory Drug Design
Cyclooxygenase (COX) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[14][15] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is induced during inflammation.[16] The development of selective COX-2 inhibitors was a major breakthrough in creating non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.[14][15]
Focus: Celecoxib and its Analogs
Celecoxib, a diaryl-substituted pyrazole, is a well-known selective COX-2 inhibitor.[17][18] The SAR of celecoxib and its analogs has been extensively studied. The key structural features responsible for its COX-2 selectivity include the 1,2-diaryl substitution pattern on the pyrazole ring and the presence of a sulfonamide or methylsulfonyl group on one of the phenyl rings.[14][17] This specific arrangement allows the inhibitor to fit into the larger and more flexible active site of COX-2, while being too bulky to effectively bind to the narrower active site of COX-1.[18]
SAR studies on celecoxib analogs have shown that the nature and position of substituents on the phenyl rings significantly influence potency and selectivity. For instance, in a series of 2,4,5-triarylimidazoles, which share structural similarities with diarylpyrazoles, the COX-2 inhibitory potency and selectivity were found to be dependent on the substituent at the para-position of the C-2 phenyl ring, with the order of selectivity being OH > F > OMe > H, Me > NHCOMe > Cl.[14]
| Compound | R Group on Phenyl Ring | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 4-SO2NH2 | >100 | 0.04 | >2500 |
| Analog 2a | 4-H | 15.2 | 2.5 | 6.1 |
| Analog 2b | 4-F | 12.8 | 0.8 | 16.0 |
| Analog 2c | 4-Cl | 18.5 | 1.2 | 15.4 |
| Analog 2d | 4-CH3 | 10.1 | 0.5 | 20.2 |
Table 2: SAR of Celecoxib Analogs. This table illustrates how modifications to the para-substituent on one of the phenyl rings of a celecoxib-like scaffold impact COX-1 and COX-2 inhibition. The data clearly shows the critical role of the sulfonamide group in achieving high COX-2 selectivity.
Figure 2: SAR Workflow for COX-2 Inhibitor Optimization. This diagram outlines the iterative process of modifying a lead compound, such as celecoxib, to improve its biological activity and selectivity.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol describes a method for determining the inhibitory activity of compounds against COX-1 and COX-2.[16][19][20][21]
Materials:
-
Recombinant COX-1 and COX-2 enzymes
-
Arachidonic Acid (substrate)
-
COX Assay Buffer
-
Fluorometric probe (e.g., AMPD)
-
Test Compounds (dissolved in DMSO)
-
Known COX inhibitor for control (e.g., Celecoxib)
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Enzyme and Compound Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer. Prepare serial dilutions of the test compounds in DMSO and then in the assay buffer.
-
Reaction Setup: In separate wells for COX-1 and COX-2, add the respective enzyme, the fluorometric probe, and the test compound dilution (or DMSO for control).
-
Initiation of Reaction: Add arachidonic acid to each well to start the reaction. Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10 minutes).
-
Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm). The increase in fluorescence is proportional to the COX activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration against both COX-1 and COX-2. Determine the IC50 values for each isoform by plotting the percent inhibition against the logarithm of the inhibitor concentration. The selectivity index is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.
Comparative Analysis: Pyrazole vs. Alternative Scaffolds
While the pyrazole scaffold has proven to be highly effective, it is important to consider alternative heterocyclic systems in drug design. For instance, in the realm of p38 MAP kinase inhibitors, both pyrazole and pyridinyl imidazole scaffolds have yielded potent clinical candidates.[22][23][24]
| Feature | Pyrazole Scaffold | Pyridinyl Imidazole Scaffold |
| Synthetic Accessibility | Generally straightforward and well-established synthetic routes. | Also well-established, but can sometimes require more complex multi-step syntheses. |
| Patent Landscape | Densely populated for certain targets, potentially posing challenges for new intellectual property. | Also competitive, but may offer different opportunities for novel chemical space. |
| Metabolic Stability | Can be susceptible to oxidation at certain positions, requiring strategic blocking groups. | The imidazole ring can also be a site of metabolism. |
| Binding Modes | Versatile, capable of forming various key interactions within the ATP binding site. | Known to form a critical hydrogen bond with the hinge region of kinases. |
Table 3: Comparison of Pyrazole and Pyridinyl Imidazole Scaffolds as Kinase Inhibitors. This table provides a high-level comparison of two prominent scaffolds used in kinase inhibitor design, highlighting their respective advantages and disadvantages.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a fertile ground for the discovery of novel and effective therapeutic agents. The deep understanding of its structure-activity relationships, as exemplified by the development of kinase and COX-2 inhibitors, provides a solid foundation for future drug design efforts. As our knowledge of disease biology expands, the strategic application of the pyrazole motif, guided by rational design and a thorough understanding of SAR principles, will undoubtedly lead to the development of next-generation medicines with improved efficacy and safety profiles. The ongoing exploration of novel substitution patterns and the integration of computational modeling with empirical screening will further unlock the full potential of this remarkable privileged structure.
References
-
Chen, Y., et al. (2018). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules, 23(12), 3127. [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
-
de Wispelaere, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
-
Vlădoiu, M. G., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Drug Design, Development and Therapy, 11, 1251–1263. [Link]
-
Khan, I., et al. (2023). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Organic Synthesis, 20. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3179. [Link]
-
Anderson, G. D., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(12), 2647–2654. [Link]
-
Vlădoiu, M. G., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Drug Design, Development and Therapy, 11, 1251–1263. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2021). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ACS Omega, 6(45), 30043–30060. [Link]
-
Kumar, A., et al. (2023). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Current Organic Synthesis, 20. [Link]
-
BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved February 5, 2026, from [Link]
-
Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Current Topics in Medicinal Chemistry, 2(9), 1023-1033. [Link]
-
Asadi, M., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Avicenna Journal of Medical Biotechnology, 7(4), 154–160. [Link]
-
Singh, S., Tehlan, S., & Verma, P. K. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23(22), 2535-2555. [Link]
-
Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural Biology, 9(4), 268-272. [Link]
-
Graves, J. F., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Wang, X., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry, 66(10), 6646–6665. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2021). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ACS Omega, 6(45), 30043–30060. [Link]
-
Kumar, A., et al. (2023). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 47(32), 14948-14961. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved February 5, 2026, from [Link]
-
Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3707. [Link]
-
Paul, A., & Lal, G. (2016). Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. SAR and QSAR in Environmental Research, 27(11), 917–937. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. [Link]
-
El-Damasy, A. K., et al. (2023). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. ACS Omega, 8(41), 38047–38064. [Link]
-
Akran, M. A. A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(23), 1957-1979. [Link]
-
Vlădoiu, M. G., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Drug Design, Development and Therapy, 11, 1251–1263. [Link]
-
Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1179-1203. [Link]
-
EMD Millipore. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]
-
Hayashi, S., et al. (2014). Design, synthesis and structure–activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 659–668. [Link]
-
Al-Massarani, S. M., et al. (2023). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Molecules, 28(13), 5122. [Link]
Sources
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. benthamscience.com [benthamscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. brieflands.com [brieflands.com]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Copper-Catalyzed vs. Ruthenium-Catalyzed Pyrazole Synthesis
Executive Summary: The Divergence of Mechanism
In the high-stakes arena of nitrogen heterocycle synthesis, pyrazoles remain a "privileged scaffold," appearing in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the construction of the pyrazole core faces a persistent challenge: Regiocontrol .
While the famous CuAAC (Copper) vs. RuAAC (Ruthenium) dichotomy exists for triazoles, the distinction in pyrazole synthesis is fundamentally different. It is not merely a choice of isomer (1,4 vs. 1,5), but a choice of substrate class and mechanistic pathway .
-
Copper (Cu) Catalysis dominates Oxidative Cyclization and [3+2] Cycloaddition . It excels when building pyrazoles from "high-energy" precursors like hydrazones, diazo compounds, and alkynes. It typically favors 1,3,5-trisubstituted patterns via metallacycle or radical intermediates.
-
Ruthenium (Ru) Catalysis dominates Acceptorless Dehydrogenative Coupling (ADC) . It allows for the "green" synthesis of pyrazoles directly from stable alcohols/diols and hydrazines, often yielding 1,4-disubstituted or 1,3,5-trisubstituted products with water and hydrogen gas as the only byproducts.
This guide objectively compares these two methodologies to assist in strategic pathway selection.
Strategic Selection Framework
The choice between Cu and Ru is often dictated by the starting material availability and the desired "green" profile of the reaction.
| Feature | Copper (Cu) Catalysis | Ruthenium (Ru) Catalysis |
| Primary Mechanism | Oxidative Cyclization / [3+2] Cycloaddition | Acceptorless Dehydrogenative Coupling (ADC) |
| Key Substrates | Hydrazones, Alkynes, Diazo compounds, Nitroolefins | 1,3-Diols, Allylic Alcohols, Hydrazines |
| Atom Economy | Moderate (Often requires oxidants like O2, TBAI) | High (Releases H2 and H2O) |
| Regioselectivity | Highly predictable (Steric/Electronic control) | Catalyst-controlled (Ligand dependent) |
| Operational Profile | Robust, often aerobic, lower cost | Sensitive to O2 (requires inert atm), higher cost |
| Best For... | Late-stage functionalization, accessing complex substitution patterns | Green chemistry, utilizing stable alcohol feedstocks |
Visualizing the Mechanistic Divergence
The following diagram illustrates the fundamental difference in how these metal centers assemble the pyrazole ring.
Figure 1: Mechanistic divergence showing Copper's reliance on unsaturated/activated precursors versus Ruthenium's ability to activate stable alcohols.
Deep Dive: Copper-Catalyzed Synthesis
Focus: Regioselective [3+2] Cycloaddition & Oxidative Cyclization
Copper catalysis is the gold standard when the synthetic route allows for the use of alkynes or hydrazones. It is particularly effective for constructing 1,3,5-trisubstituted pyrazoles .
Mechanism
The reaction typically proceeds via a Cu(I)-acetylide intermediate (when using alkynes) or a nitrogen-centered radical (when using hydrazones).
-
Coordination: Cu(I) coordinates to the alkyne or hydrazone.
-
Cyclization: Nucleophilic attack or radical cyclization forms the C-N and C-C bonds.
-
Oxidation: In oxidative protocols, O2 or an external oxidant restores the active catalytic species and aromatizes the ring.
Representative Protocol: Cu-Catalyzed Aerobic Oxidative Cyclization
Target: 1,3,5-Trisubstituted Pyrazole from Beta,Gamma-Unsaturated Hydrazones
Reagents:
- -unsaturated hydrazone (1.0 equiv)
-
Cu(OAc)2 (10 mol%)
-
Base: K2CO3 (2.0 equiv)
-
Solvent: DMSO or DMF
-
Atmosphere: O2 (balloon)
Step-by-Step Workflow:
-
Charge: To a flame-dried reaction tube, add the hydrazone substrate (0.5 mmol), Cu(OAc)2 (9 mg, 0.05 mmol), and K2CO3 (138 mg, 1.0 mmol).
-
Solvate: Add anhydrous DMSO (2.0 mL).
-
Activate: Purge the headspace with O2 for 1 minute, then affix an O2 balloon.
-
Incubate: Heat the mixture to 80°C in an oil bath with vigorous stirring for 4–8 hours.
-
Checkpoint: Monitor by TLC.[1] The disappearance of the hydrazone spot indicates completion.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO.
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Critical Insight: The choice of solvent (DMSO) is crucial as it can act as a ligand/co-oxidant, stabilizing the high-valent copper intermediates.
Deep Dive: Ruthenium-Catalyzed Synthesis
Focus: Acceptorless Dehydrogenative Coupling (ADC)
Ruthenium catalysis offers a "green" alternative, bypassing the need for pre-functionalized alkynes or toxic halides. It activates inert C-OH bonds, coupling them with hydrazines to form the pyrazole ring.[2]
Mechanism
The mechanism relies on the "borrowing hydrogen" or ADC principle.
-
Dehydrogenation: The Ru catalyst dehydrogenates the 1,3-diol (or allylic alcohol) to a reactive 1,3-dicarbonyl or unsaturated ketone intermediate.
-
Condensation: Hydrazine condenses with this intermediate to form a hydrazone/pyrazoline.
-
Aromatization: The catalyst performs a final dehydrogenation to aromatize the ring, releasing H2 gas.
Representative Protocol: Ru-Catalyzed Synthesis from 1,3-Diols
Target: 1,4-Disubstituted Pyrazole
Reagents:
-
1,3-Diol (1.0 equiv)
-
Aryl Hydrazine (1.0 equiv)
-
Catalyst: [Ru(p-cymene)Cl2]2 (2.5 mol%) + N-Heterocyclic Carbene (NHC) Ligand (or phosphine ligand like dppe)
-
Base: t-BuOK (1.0 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Workflow:
-
Glovebox Assembly: In a N2-filled glovebox, combine [Ru(p-cymene)Cl2]2 (0.0125 mmol), Ligand (0.025 mmol), and t-BuOK (0.5 mmol) in a pressure tube.
-
Substrate Addition: Add the 1,3-diol (0.5 mmol) and aryl hydrazine (0.5 mmol).
-
Solvate: Add toluene (2.0 mL). Seal the tube tightly.
-
Reaction: Remove from glovebox and heat to 110–130°C for 24 hours.
-
Workup: Cool to room temperature. Carefully vent the tube. Filter the mixture through a celite pad, washing with DCM.
-
Purification: Concentrate the filtrate and purify via column chromatography.
Critical Insight: The Ru-PNP or Ru-NNN pincer complexes are often superior to simple Ru salts, offering higher stability and turnover numbers (TON) for this dehydrogenative process.
Comparative Data Analysis
The following table summarizes experimental outcomes based on literature benchmarks (e.g., Org. Lett., J. Org.[5][3] Chem.).[1][2][3][4][6][7][8][9][10][11][12]
| Metric | Copper (Oxidative) | Ruthenium (ADC) |
| Yield (Avg) | 75 – 92% | 65 – 88% |
| Regioselectivity | High (>20:1 for 1,3,5-isomer) | Variable (Ligand dependent, often 1,4-selective) |
| Reaction Time | 4 – 12 Hours | 12 – 24 Hours |
| Temperature | Mild (RT to 80°C) | High (100°C to 150°C) |
| Tolerance | Tolerates air/moisture (system dependent) | Strictly anaerobic (O2 poisons catalyst) |
| Sustainability | Low (Stoichiometric oxidants/waste) | Excellent (H2/H2O byproducts) |
| Cost | Low ($) | High ( |
Decision Logic for Synthesis
Use this logic flow to determine the optimal path for your specific molecule.
Figure 2: Decision matrix for selecting catalytic metal based on feedstock availability.
References
-
Ruthenium-Catalyzed Synthesis (ADC)
-
Schmitt, D. C., et al. (2015).[3] "Ruthenium-Catalyzed Hydrogen Transfer of 1,3-Diols in the Presence of Alkyl Hydrazines." Organic Letters, 17(6), 1405–1408.
-
Zheng, Y., et al. (2022).[3] "Ruthenium-Catalyzed Divergent Acceptorless Dehydrogenative Coupling of 1,3-Diols with Arylhydrazines." Organic Letters, 24(21), 3878–3883.
-
-
Copper-Catalyzed Synthesis (Oxidative/Cycloaddition)
-
Fan, Z., et al. (2020).[3][9] "Cu-Catalyzed Aerobic Oxidative Cyclization of β,γ-Unsaturated Hydrazones." Organic Letters, 22(20), 7981–7985.[3]
-
Kokuev, A. O., & Sukhorukov, A. Y. (2024).[11] "Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles." Organic Letters, 26, 6999-7003.[11]
-
-
General Reviews & Mechanistic Insight
-
"Synthesis of Pyrazoles" - Organic Chemistry Portal.
-
Sources
- 1. chemscene.com [chemscene.com]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. html.rhhz.net [html.rhhz.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. jsynthchem.com [jsynthchem.com]
- 11. Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles [organic-chemistry.org]
- 12. Pyrazole–pyridine–pyrazole (NNN) ruthenium(ii) complex catalyzed acceptorless dehydrogenation of alcohols to aldehydes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Assessing the Anti-Biofilm Efficacy of Substituted Pyrazoles
A Comparative Technical Guide for Drug Discovery
Executive Summary
The pyrazole scaffold has emerged as a critical pharmacophore in overcoming the recalcitrance of bacterial biofilms, particularly in methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Unlike traditional antibiotics (e.g., Ciprofloxacin) which often fail to penetrate the extracellular polymeric substance (EPS) or trigger persister cell formation, substituted pyrazoles—specifically pyrazole-ciprofloxacin hybrids and indolenine-substituted derivatives —demonstrate superior biofilm inhibition and eradication capabilities.
This guide provides a technical roadmap for assessing these compounds, grounded in recent comparative data (2023–2025) and validated experimental protocols.
Part 1: Comparative Performance Analysis
The Efficacy Gap: Pyrazoles vs. Standard Antibiotics
Recent studies highlight a significant "efficacy gap" between novel pyrazole derivatives and standard-of-care antibiotics. While Ciprofloxacin is potent against planktonic cells, its efficacy drops by orders of magnitude against established biofilms. In contrast, specific pyrazole hybrids retain potency, likely due to dual mechanisms of action (DNA gyrase inhibition + membrane depolarization).
Table 1: Comparative Biofilm Inhibition (MBIC) Data
Data synthesized from recent high-impact studies (see References).
| Compound Class | Specific Derivative | Target Organism | MBIC₅₀ (µg/mL) | Comparison to Standard | Mechanism of Action |
| Standard Control | Ciprofloxacin | S. aureus (ATCC 29213) | 1.06 | N/A (Baseline) | DNA Gyrase Inhibition (Impaired by EPS) |
| Pyrazole-Ciprofloxacin Hybrid | Compound 7g | S. aureus (ATCC 29213) | 0.02 | ~50x More Potent | Dual: Gyrase Inhibition + Enhanced Penetration |
| Indolenine-Pyrazole | Hit Compound | MRSA (ATCC 33591) | 1.56 | Superior Eradication | Membrane Disruption / EPS Destabilization |
| Pyrazole-Benzimidazole | Compound 6f | P. aeruginosa | 0.023 | Superior | Multi-target inhibition |
Key Insight: The Pyrazole-Ciprofloxacin hybrid (Compound 7g) achieves 50% biofilm inhibition at a concentration 50 times lower than Ciprofloxacin alone. This suggests the pyrazole moiety facilitates transport through the biofilm matrix or prevents the adaptive resistance mechanisms often triggered by fluoroquinolones.
Part 2: Mechanistic Pathways & Visualization
To effectively assess these compounds, one must understand that anti-biofilm activity operates on a different axis than planktonic killing. The following diagram illustrates the dual-pathway mechanism observed in high-potency pyrazoles.
Figure 1: Multi-modal mechanism of action for high-efficacy pyrazole derivatives.
Part 3: Validated Experimental Protocols
Trustworthy data requires self-validating protocols. The following workflows are optimized for reproducibility and minimizing false positives (e.g., distinguishing between growth inhibition and biofilm prevention).
Protocol A: High-Throughput Crystal Violet (CV) Assay
The Gold Standard for Biomass Quantification.
Objective: Determine the Minimum Biofilm Inhibitory Concentration (MBIC).
-
Inoculum Preparation:
-
Grow bacterial culture (e.g., S. aureus) overnight in Tryptic Soy Broth (TSB).
-
Dilute 1:100 in fresh TSB supplemented with 1% glucose (glucose promotes biofilm formation).
-
Control Check: Verify OD₆₀₀ is ~0.05 before plating.
-
-
Compound Dosing:
-
Use a 96-well flat-bottom polystyrene plate.
-
Add 100 µL of bacterial suspension per well.[1]
-
Add 100 µL of test compound (serial dilutions).
-
Critical Controls:
-
-
Incubation:
-
Incubate statically at 37°C for 24–48 hours. Do not shake, as shear force disrupts biofilm initiation.
-
-
Staining & Quantification (The Crucial Steps):
-
Wash: Gently aspirate media.[4] Wash 3x with 200 µL phosphate-buffered saline (PBS) to remove planktonic cells. Tip: Pouring can detach weak biofilms; aspiration is preferred.
-
Fixation: Air dry for 15 mins or fix with 99% methanol for 15 mins.
-
Stain: Add 125 µL of 0.1% Crystal Violet solution.[1][5][6] Incubate 10–15 mins at room temperature.
-
Rinse: Wash 3x with distilled water until runoff is clear.
-
Solubilization: Add 200 µL of 30% Acetic Acid (or 95% Ethanol) to solubilize the bound dye.
-
Read: Measure Absorbance (OD) at 595 nm .
-
Calculation:
Protocol B: Visualization via Scanning Electron Microscopy (SEM)
Qualitative Validation of Disruption.
-
Growth: Form biofilms on sterile glass coverslips placed inside 6-well plates.
-
Treatment: Treat mature biofilms (24h old) with the pyrazole derivative at 2x and 4x MBIC for 24 hours.
-
Fixation:
-
Wash coverslips with PBS.
-
Fix with 2.5% glutaraldehyde in PBS (4°C, overnight).
-
-
Dehydration: Serial ethanol dehydration (30%, 50%, 70%, 90%, 100% - 10 mins each).
-
Imaging: Sputter coat with gold/palladium and image. Look for: Loss of EPS matrix density and shriveled cell morphology.
Experimental Workflow Diagram
Figure 2: Decision matrix for prioritizing pyrazole candidates.
References
-
Ommi, O., et al. (2023). Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. RSC Medicinal Chemistry.
-
Key Data: Establishes Compound 7g MBIC₅₀ at 0.02 µg/mL.[7]
-
-
Chee, C.F., et al. (2023). Synthesis and Staphylococcus aureus biofilm inhibitory activity of indolenine-substituted pyrazole and pyrimido[1,2-b]indazole derivatives.[8] Bioorganic & Medicinal Chemistry.
- Key Data: Validates indolenine-pyrazoles for biofilm eradic
-
Mokhtar, F.A., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.[9] MDPI Pharmaceuticals.
- Key Data: Provides comparative d
-
O'Toole, G.A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments (JoVE).
- Key Data: The authoritative protocol for the Crystal Violet assay.
Sources
- 1. static.igem.org [static.igem.org]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms [mdpi.com]
- 4. ableweb.org [ableweb.org]
- 5. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 6. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Staphylococcus aureus biofilm inhibitory activity of indolenine-substituted pyrazole and pyrimido[1,2-b]indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
1-(1H-pyrazol-4-yl)ethan-1-ol proper disposal procedures
Operational Guide: Safe Disposal of 1-(1H-pyrazol-4-yl)ethan-1-ol
Executive Summary & Chemical Profile
This guide mandates the standard operating procedure (SOP) for the disposal of 1-(1H-pyrazol-4-yl)ethan-1-ol . As a pyrazole derivative containing a secondary alcohol, this compound exhibits amphoteric properties and specific nitrogen-based combustion requirements.[1][2] Improper disposal can lead to the formation of toxic nitrogen oxides (NOx) or environmental contamination.[1]
Core Directive: The only acceptable final disposal method for this compound is high-temperature incineration via a licensed hazardous waste contractor.[1][2] Drain disposal is strictly prohibited.[2]
Chemical Identity & Hazard Matrix
| Property | Specification |
| Chemical Name | 1-(1H-pyrazol-4-yl)ethan-1-ol |
| CAS Number | Verify specific isomer (General Pyrazole-ethanols: 1006460-63-8 or similar) |
| Molecular Formula | C₅H₈N₂O |
| Physical State | Solid (typically off-white powder) or viscous oil |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| Primary Hazards | Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral) |
Hazard Codes (GHS):
Pre-Disposal Risk Assessment
Before initiating disposal, the researcher must validate the waste stream compatibility.[2]
-
Incompatibility Alert: Do NOT mix with strong oxidizing agents (e.g., perchlorates, permanganates) or acid chlorides.[1] The pyrazole ring is stable but can react exothermically with strong oxidizers.[2]
-
Amphoteric Nature: The pyrazole nitrogen (N2) can act as a weak base.[1] Avoid mixing with strong mineral acids in the waste container unless the container is rated for acidic organic waste, as this may generate heat.[2]
Required Personal Protective Equipment (PPE)
-
Respiratory: N95 mask (for solid dust) or half-mask respirator with organic vapor cartridges (if heating/dissolving).[1][2]
-
Dermal: Nitrile gloves (Minimum thickness 0.11 mm).[1] Double-gloving recommended for concentrated handling.[1][2]
-
Ocular: Chemical splash goggles.[2]
Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired reagents, synthesis byproducts, or spilled solids.[1]
-
Segregation: Do not mix with general trash. Isolate the solid in a screw-top jar.
-
Labeling: Affix a hazardous waste label with the full chemical name and the constituents: "1-(1H-pyrazol-4-yl)ethan-1-ol, 100%".
-
Stream Selection: Designate for "Solid Organic Hazardous Waste" .
-
Transfer: Move the sealed container to the satellite accumulation area (SAA).
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, or dissolved samples.[1]
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol) is compatible with the "Non-Halogenated Organic" waste stream.[1]
-
Dilution (Optional): If the concentration is >1M, dilute with a compatible combustible solvent (e.g., Ethanol) to reduce localized reactivity risks during storage.
-
Container: Use High-Density Polyethylene (HDPE) or glass containers.
-
Labeling: List all components. Example: "Methanol (95%), 1-(1H-pyrazol-4-yl)ethan-1-ol (5%)".[1][2]
-
Stream Selection: Designate for "Non-Halogenated Organic Solvents" .
Protocol C: Empty Container Management (Triple Rinse)
Applicability: Original reagent bottles.[1][2]
-
Rinse 1: Add ~10% container volume of a suitable solvent (Ethanol or Acetone).[1] Cap and shake well.[2] Decant into Liquid Waste (Protocol B) .
-
Rinse 2: Repeat with fresh solvent.[1][2] Decant into Liquid Waste.[2][11]
-
Rinse 3: Repeat with fresh solvent.[2] Decant into Liquid Waste.[2][11]
-
Defacing: Cross out the original label. Mark as "Triple Rinsed - Empty".
-
Disposal: Place the dry, uncapped container in the glass recycling or general laboratory trash, depending on institutional policy.
Operational Workflow Visualization
The following decision tree outlines the logical flow for determining the correct disposal path.
Figure 1: Decision logic for the segregation and disposal of pyrazole-ethanol waste streams.
Emergency Contingencies
Spill Response (Solid < 50g):
-
Don PPE: Nitrile gloves, goggles, and N95 mask.[1]
-
Contain: Cover the spill with a damp paper towel to prevent dust dispersion.[2]
-
Clean: Sweep up the damp solid and place it in a hazardous waste bag.[2]
-
Decontaminate: Wipe the surface with soap and water.[2]
Spill Response (Liquid):
-
Absorb: Use vermiculite or a universal absorbent pad.[2]
-
Collect: Place soaked absorbent into a sealed bag labeled "Contaminated Debris".[2]
-
Ventilate: Ensure the fume hood is active or open windows if safe.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4293604, 2-(1H-pyrazol-4-yl)ethanol. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Part 261.[1] Retrieved from [Link][1][2]
Sources
- 1. 2-(1H-Pyrazol-4-yl)ethanol | C5H8N2O | CID 4293604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | CID 11263501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. angenechemical.com [angenechemical.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. adama.com [adama.com]
- 10. (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol | C6H10N2O | CID 95258265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
